molecular formula C9H10N2O4S B1606815 N-cyclopropyl-2-nitrobenzenesulfonamide CAS No. 400839-43-2

N-cyclopropyl-2-nitrobenzenesulfonamide

Cat. No.: B1606815
CAS No.: 400839-43-2
M. Wt: 242.25 g/mol
InChI Key: PLZDNGPITOUOSM-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C9H10N2O4S and its molecular weight is 242.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-2-nitrobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-2-nitrobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c12-11(13)8-3-1-2-4-9(8)16(14,15)10-7-5-6-7/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZDNGPITOUOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355323
Record name N-cyclopropyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400839-43-2
Record name N-cyclopropyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Advanced Protocol: Chan-Lam Coupling for N-Cyclopropyl Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The incorporation of cyclopropyl motifs into sulfonamide scaffolds is a high-value transformation in modern drug discovery. The cyclopropyl group acts as a superior bioisostere for isopropyl or ethyl groups, offering increased metabolic stability (blocking cytochrome P450 oxidation sites) and improved potency through conformational restriction.

However, the synthesis of N-cyclopropyl sulfonamides presents a classic "MedChem bottleneck." Traditional nucleophilic substitution (SN2) using cyclopropyl halides is kinetically disfavored due to the steric shielding and ring strain (I-strain) of the cyclopropyl electrophile.

The Solution: The Chan-Lam-Evans coupling offers a mild, oxidative alternative. By utilizing cyclopropylboronic acids and copper catalysis, researchers can forge the C–N bond under conditions that tolerate sensitive functionality.[1][2] This application note details a robust, field-validated protocol for this specific transformation, addressing the unique challenges of alkyl boronic acid coupling, which differs significantly from standard aryl Chan-Lam couplings.

Mechanistic Insight: The "Alkyl" Challenge

Unlike the robust coupling of arylboronic acids, the coupling of cyclopropylboronic acid is plagued by two competing pathways:

  • Productive Transmetallation: The transfer of the cyclopropyl group to the Cu(II) center.

  • Protodeboronation: The rapid hydrolysis of the boronic acid to cyclopropane gas and boric acid, often accelerated by the very bases required for the reaction.

To succeed, the reaction kinetics must be biased toward transmetallation. This requires specific ligand acceleration (often using bipyridine derivatives) and strict control of water content.

The Catalytic Cycle

The reaction proceeds via an oxidative cross-coupling mechanism involving a Cu(II)/Cu(III) catalytic loop.

ChanLamCycle Start Cu(II)-X2 (Pre-catalyst) Complex Cu(II)-Sulfonamide Complex Start->Complex + Sulfonamide + Base Transmetal Transmetallation (Rate Limiting for Alkyl) Complex->Transmetal + Cyclopropylboronic Acid Oxidation Oxidation to Cu(III) (via O2/Air) Transmetal->Oxidation + O2 Elimination Reductive Elimination (Product Release) Oxidation->Elimination Cu(III) Species Elimination->Start - Cu(I) re-oxidized Product N-Cyclopropyl Sulfonamide Elimination->Product

Figure 1: The oxidative Cu(II)/Cu(III) catalytic cycle. Note that for cyclopropyl coupling, the transmetallation step is often slower than protodeboronation, necessitating excess boronic acid.

Experimental Protocol: The "High-Fidelity" Method

This protocol is optimized for N-cyclopropylation of primary sulfonamides . It utilizes a bipyridine ligand to stabilize the alkyl-copper intermediate, preventing β-hydride elimination (though less relevant for cyclopropyl, it aids stability) and accelerating transmetallation.

Materials Checklist
  • Substrate: Primary Sulfonamide (1.0 equiv)

  • Coupling Partner: Cyclopropylboronic acid (2.0 – 2.5 equiv)

  • Catalyst: Cu(OAc)₂ (Copper(II) Acetate) (0.1 – 1.0 equiv)

    • Note: While 10-20 mol% is "catalytic," using 1.0 equiv (stoichiometric) often guarantees success for high-value intermediates by bypassing the slow re-oxidation step.

  • Ligand: 2,2'-Bipyridine (1.0 equiv relative to Cu)

  • Base: Na₂CO₃ (2.0 equiv)[3]

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous)

  • Oxidant: Dry Air or Oxygen Balloon (essential for catalytic turnover)

  • Additives: 4Å Molecular Sieves (Activated) – Critical for suppressing protodeboronation.

Step-by-Step Methodology
  • Catalyst Activation (Pre-complexation): In a dry reaction vial equipped with a magnetic stir bar, combine Cu(OAc)₂ (1.0 equiv) and 2,2'-Bipyridine (1.0 equiv) in DCE (0.1 M concentration relative to sulfonamide). Stir at room temperature for 15 minutes. The solution should turn a deep blue/green, indicating ligand coordination.

  • Substrate Addition: Add the Primary Sulfonamide (1.0 equiv) and Activated 4Å Molecular Sieves (approx. 50 mg/mmol). Stir for 5 minutes to allow initial coordination.

  • Boronic Acid & Base Introduction: Add Cyclopropylboronic acid (2.0 equiv) and Na₂CO₃ (2.0 equiv).

    • Expert Tip: If the boronic acid is old/moist, increase equivalents to 3.0.

  • Reaction Initiation:

    • For Stoichiometric Cu: Seal the vial under an air atmosphere (no balloon needed, ambient O₂ is sufficient for minor re-oxidation).

    • For Catalytic Cu (10-20 mol%): Fit the vial with an O₂ balloon or purge with dry air.

    • Heat the reaction block to 70°C .

  • Monitoring: Monitor via LC-MS or TLC. Reaction times typically range from 4 to 16 hours.

    • Observation: The reaction mixture often transitions from blue to a heterogeneous green/brown slurry.

  • Workup (Copper Removal):

    • Cool to room temperature.[4][5]

    • Dilute with EtOAc and filter through a pad of Celite to remove sieves and insoluble copper salts.

    • Wash the filtrate with 10% NH₄OH (or EDTA solution) to sequester residual copper (blue aqueous layer).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography. N-cyclopropyl sulfonamides are typically stable on silica.

Optimization & Troubleshooting Matrix

When yields are suboptimal, systematic variation of parameters is required. Use the table below to guide optimization.

ParameterStandard ConditionOptimization AlternativeRationale
Base Na₂CO₃Et₃N or PyridineOrganic bases can improve solubility for lipophilic sulfonamides but may accelerate protodeboronation.
Solvent DCE (70°C)Toluene or DioxaneToluene is non-polar and reduces water solubility, protecting the boronic acid. Dioxane helps solubilize polar substrates.
Ligand 2,2'-Bipyridine1,10-PhenanthrolinePhenanthroline forms a more rigid complex with Cu, often boosting yields for sterically hindered sulfonamides.
Temperature 70°C40°C - 50°CLower temperature if the boronic acid decomposes too fast. Higher temps generally favor the coupling over the background hydrolysis.
Stoichiometry 1.0 eq Cu(OAc)₂0.2 eq Cu(OAc)₂ + O₂Switch to catalytic mode only if the reaction is clean but scale-up is required. Stoichiometric is preferred for <100mg scales.
Decision Logic for Reaction Setup

OptimizationLogic Start New Substrate CheckSterics Steric Bulk near Sulfonamide? Start->CheckSterics Bulky Yes: Use Phenanthroline + 3.0 eq Boronic Acid CheckSterics->Bulky NotBulky No: Use Bipyridine + 2.0 eq Boronic Acid CheckSterics->NotBulky RunRxn Run at 70°C in DCE Bulky->RunRxn NotBulky->RunRxn CheckResult Check LCMS (4h) RunRxn->CheckResult Good >50% Conv: Continue CheckResult->Good Bad <10% Conv: Troubleshooting CheckResult->Bad Fix1 Protodeboronation? Add Mol. Sieves Switch to Toluene Bad->Fix1

Figure 2: Decision tree for initial reaction setup and troubleshooting.

Critical Safety & Handling

  • Copper Toxicity: Copper salts are toxic to aquatic life. Ensure aqueous waste (NH₄OH washes) is disposed of in the dedicated heavy metal waste stream, not the general organic sink.

  • Boronic Acid Stability: Cyclopropylboronic acid is relatively stable but can degrade upon prolonged exposure to moist air. Store in a refrigerator (2-8°C) with desiccant.

  • Pressure: If running the reaction in a sealed tube at 70°C, be aware of pressure buildup from solvent vapors. Use pressure-rated vials.

References

  • Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid. Tsuritani, T. et al.[1][6] (2009). The Journal of Organic Chemistry. (The foundational text establishing the viability of cyclopropyl transfer to sulfonamides using Copper/Bipyridine systems.)

  • Chan–Lam N- and O-cyclopropylation. Engle, K. M. et al. (2018).[3][7][8] The Journal of Organic Chemistry. (A modern expansion of the scope, demonstrating high functional group tolerance in drug-like molecules.)

  • Recent Advances in the Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives. Qiao, J. X. & Lam, P. Y. S. (2011). Synthesis. (Comprehensive review covering the mechanistic nuances of alkyl vs. aryl coupling.)

  • Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids. Moon, S. Y. et al.[5] (2014).[1][5] Organic Letters. (Alternative strategy using sulfonyl azides if the primary sulfonamide route fails.)

Sources

Strategic Deployment of N-Cyclopropyl-2-nitrobenzenesulfonamide in Secondary Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Technical Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Cyclopropyl Gateway"

In modern medicinal chemistry, the cyclopropyl moiety is a privileged pharmacophore. It serves as a metabolic blocker (reducing CYP450 oxidation), a conformational restrictor (bioisostere of alkenes), and a modulator of lipophilicity. However, introducing a cyclopropylamine group into a complex scaffold is synthetically challenging due to the tendency of primary amines to undergo over-alkylation.

N-cyclopropyl-2-nitrobenzenesulfonamide acts as a strategic linchpin in the Fukuyama Amine Synthesis . By masking the nucleophilicity of cyclopropylamine with the electron-withdrawing 2-nitrobenzenesulfonyl (Nosyl) group, this reagent allows for controlled, mono-selective N-alkylation (via Mitsunobu or alkyl halide routes) followed by mild deprotection. This guide details the preparation, utilization, and cleavage of this critical intermediate.[1][2]

Core Chemistry & Mechanism

The utility of N-cyclopropyl-2-nitrobenzenesulfonamide relies on the specific electronic properties of the 2-nitrobenzenesulfonyl group.

The Activation (pKa Modulation)

The strong electron-withdrawing nature of the ortho-nitro group significantly increases the acidity of the sulfonamide N-H proton (pKa


 9–10) compared to a standard amide or amine (pKa > 30). This acidity allows the nitrogen to be deprotonated by weak bases (e.g., K₂CO₃) or participate in Mitsunobu reactions, facilitating clean mono-alkylation.
The Deprotection (Meisenheimer Complex)

Unlike Tosyl (Ts) groups, which require harsh reductive cleavage (Na/NH₃) or strong acids, the Nosyl group is cleaved via Nucleophilic Aromatic Substitution (S_NAr) . A soft nucleophile (thiolate) attacks the aromatic ring, forming a Meisenheimer complex. The system then collapses to release sulfur dioxide and the free secondary amine.

FukuyamaMechanism Reagent N-cyclopropyl-2-nitro benzenesulfonamide Alkylation Alkylation (R-X or R-OH/DEAD) Reagent->Alkylation Activation Intermediate N-Alkyl-N-cyclopropyl Nosylamide Alkylation->Intermediate C-N Bond Formation Meisenheimer Meisenheimer Complex Intermediate->Meisenheimer Thiolate Attack (R'-S-) Product Secondary Amine (R-NH-Cyclopropyl) Meisenheimer->Product Collapse Byproduct Byproduct (SO2 + Thioether) Meisenheimer->Byproduct Elimination

Figure 1: Mechanistic workflow of the Fukuyama Amine Synthesis utilizing the Nosyl-cyclopropyl scaffold.

Experimental Protocols

Protocol A: Synthesis of N-cyclopropyl-2-nitrobenzenesulfonamide

If the reagent is not purchased commercially, it is easily synthesized in multigram quantities.

Reagents:

  • Cyclopropylamine (1.0 equiv)

  • 2-Nitrobenzenesulfonyl chloride (NsCl) (1.05 equiv)[3]

  • Triethylamine (Et₃N) or Pyridine (1.2 equiv)

  • Dichloromethane (DCM) (0.2 M concentration)

Procedure:

  • Setup: Charge a round-bottom flask with Cyclopropylamine and Et₃N in dry DCM. Cool to 0°C under an inert atmosphere (N₂ or Ar).

  • Addition: Dissolve 2-Nitrobenzenesulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30–50% EtOAc/Hexanes).

  • Workup: Quench with water. Wash the organic layer with 1N HCl (to remove excess pyridine/amine), saturated NaHCO₃, and brine.[1]

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from EtOH or EtOAc/Hexanes if necessary. The product is a stable, off-white solid.[4]

Protocol B: N-Alkylation (The Strategic Pivot)

Choose Method B1 for alkyl halides or Method B2 for alcohols (Mitsunobu).

Method B1: Direct Alkylation (for Alkyl Halides)
  • Dissolve N-cyclopropyl-2-nitrobenzenesulfonamide (1.0 equiv) in DMF or CH₃CN.

  • Add K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv).

  • Add the alkyl halide (R-X, 1.1 equiv).

  • Heat to 50–80°C. Conversion is usually rapid (1–4 hours) due to the enhanced acidity of the sulfonamide.

Method B2: Mitsunobu Reaction (for Alcohols)

Ideal for sterically hindered or sensitive alcohols where S_N2 is not feasible.

  • Dissolve the sulfonamide (1.0 equiv), the alcohol (R-OH, 1.0 equiv), and Triphenylphosphine (PPh₃, 1.2 equiv) in dry THF or Toluene.

  • Cool to 0°C.

  • Add DEAD or DIAD (1.2 equiv) dropwise.

  • Stir at RT overnight.

  • Purification Note: Mitsunobu byproducts (phosphine oxide) can be difficult to remove. Use a polymer-supported phosphine if possible.

Protocol C: Denosylation (Deprotection)

The critical step to release the secondary amine.

Reagents:

  • Thiophenol (PhSH) (1.2–2.0 equiv) OR 1-Dodecanethiol (for odorless protocol).

  • Base: K₂CO₃ (3.0 equiv) or DBU (2.0 equiv).

  • Solvent: DMF or CH₃CN.

Procedure:

  • Reaction: Dissolve the N-alkylated intermediate in DMF. Add the thiol and the base.

  • Observation: The solution often turns bright yellow (formation of the nitrophenyl-thioether byproduct).

  • Conditions: Stir at RT for 1–12 hours. If reaction is sluggish, heat to 50°C.

  • Workup:

    • Dilute with water and extract with Et₂O or DCM.

    • Crucial Step: The organic layer contains the amine and the thioether byproduct. To separate, extract the organic layer with 1N HCl (pulling the amine into the aqueous phase).

    • Wash the aqueous acidic layer with Et₂O (removes thioether).

    • Basify the aqueous layer (pH > 10) with NaOH and extract the pure secondary amine into DCM.

Optimization & Troubleshooting Guide

Reagent Selection for Deprotection

The choice of thiol significantly impacts the workflow, particularly regarding odor and reaction speed.

Reagent SystemReactivityOdor ProfileWorkup EaseRecommended For
Thiophenol / K₂CO₃ HighSevere (Stench)ModerateDifficult substrates; small scale.
Mercaptoethanol / DBU ModerateHighHigh (Water soluble)Standard parallel synthesis.
1-Dodecanethiol / K₂CO₃ ModerateLow/None Low (Lipophilic)Large scale; odor-sensitive labs.
Thioglycolic Acid / LiOH HighModerateHighPolar amines.
Common Pitfalls
  • Incomplete Alkylation: If using the Mitsunobu condition, ensure reagents are anhydrous. The pKa of the sulfonamide is high enough that "lazy" Mitsunobu conditions (wet solvents) will fail.

  • Meisenheimer Stalling: If the deprotection turns dark red/brown but yields no product, the Meisenheimer complex may be stable but not collapsing. Increase temperature to 50°C or switch solvent to DMF to stabilize the transition state.

  • Side Reactions: Avoid strong nucleophiles (like NaH) during alkylation if the substrate has other sensitive esters, as the Nosyl group is robust but not invincible.

Visualizing the Workflow

The following diagram illustrates the decision tree for using this reagent in a drug discovery campaign.

WorkflowDecision Start Target: Secondary N-Cyclopropyl Amine Choice Substrate Availability Start->Choice PathA Substrate is Alkyl Halide (R-X) Choice->PathA PathB Substrate is Alcohol (R-OH) Choice->PathB ActionA Direct Alkylation (K2CO3/DMF) PathA->ActionA ActionB Mitsunobu Reaction (DEAD/PPh3) PathB->ActionB Converge N-Alkyl-N-Cyclopropyl-Nosylamide ActionA->Converge ActionB->Converge Deprotect Deprotection (Thiol/Base) Converge->Deprotect Final Pure Secondary Amine Deprotect->Final

Figure 2: Decision tree for selecting the alkylation method based on electrophile availability.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[5] Tetrahedron Letters, 36(36), 6373-6374. Link

  • Kan, T., & Fukuyama, T. (2004).[6][7] Ns strategies: a highly versatile synthetic method for amines.[1][3][7] Chemical Communications, (4), 353-359. Link

  • Wuts, P. G. M. (2014).[6] Greene's Protective Groups in Organic Synthesis. (5th Edition). Wiley. (Refer to Chapter on Protection for the Amino Group). Link

  • Matras, M., et al. (2018). Odorless and efficient thio-mediated deprotection of nosyl-protected amines. Tetrahedron Letters.[5] (Contextual citation for dodecanethiol usage). Link

  • BenchChem. (2025).[1] Application Notes: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection.[1][3][7]Link

Sources

N-cyclopropyl-2-nitrobenzenesulfonamide as a building block for novel antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Precision Building Block for Next-Generation Antibiotic Synthesis

Executive Summary

The synthesis of secondary amines containing a cyclopropyl moiety is a critical step in the development of broad-spectrum antibiotics, particularly fluoroquinolones (e.g., Ciprofloxacin) and novel oxazolidinones. However, direct alkylation of cyclopropylamine is plagued by polyalkylation, resulting in low yields and difficult purification.

N-cyclopropyl-2-nitrobenzenesulfonamide (N-C-2-NBS) serves as a superior "masked" cyclopropylamine building block. By leveraging the electron-withdrawing properties of the 2-nitrobenzenesulfonyl (Nosyl) group, this reagent enables the Fukuyama Amine Synthesis strategy—allowing for precise, mono-selective alkylation under mild conditions. This guide details the protocols for synthesizing, coupling, and deprotecting this building block to generate high-purity antibiotic pharmacophores.

Chemical Rationale & Mechanism[1][2]
2.1 The "Over-Alkylation" Problem

Direct reaction of cyclopropylamine with alkyl halides typically yields a mixture of secondary (desired), tertiary, and quaternary ammonium salts. This lack of selectivity necessitates tedious chromatographic separation, which is non-viable for industrial scale-up.

2.2 The Nosyl Solution (Fukuyama Strategy)

N-C-2-NBS solves this by acidifying the N-H proton (


).
  • Activation: The sulfonamide nitrogen can be deprotonated by weak bases (e.g.,

    
    , Mitsunobu conditions).
    
  • Coupling: It undergoes clean mono-alkylation with alkyl halides or alcohols.

  • Deprotection: The Nosyl group is removed via nucleophilic aromatic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) using a thiol, releasing the pure secondary amine.
    

FukuyamaMechanism Start Cyclopropylamine Block N-cyclopropyl-2-nitrobenzenesulfonamide (The Building Block) Start->Block + 2-NsCl, Et3N Coupled N,N-Disubstituted Sulfonamide (Stable Intermediate) Block->Coupled R-X (Base) OR R-OH (Mitsunobu) Meisenheimer Meisenheimer Complex (Transient) Coupled->Meisenheimer + Thiol (PhSH/HS-Et-OH) Product Secondary Amine (Antibiotic Pharmacophore) Meisenheimer->Product - SO2, - 2-NO2-Ph-S-R

Figure 1: The Fukuyama Amine Synthesis pathway utilizing N-cyclopropyl-2-nitrobenzenesulfonamide to generate secondary amines.[1]

Experimental Protocols
3.1 Protocol A: Synthesis of the Building Block

If not purchasing commercially (CAS: 400839-43-2), prepare as follows.

Reagents:

  • Cyclopropylamine (1.0 equiv)

  • 2-Nitrobenzenesulfonyl chloride (2-NsCl) (1.05 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Purge a round-bottom flask with

    
    . Dissolve cyclopropylamine in DCM (0.2 M concentration) and cool to 0°C.
    
  • Addition: Add

    
     followed by the dropwise addition of 2-NsCl dissolved in minimal DCM. Maintain temperature < 5°C to prevent exotherms.
    
  • Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (the sulfonamide is less polar than the amine and UV active).

  • Workup: Quench with 1M HCl. Extract with DCM.[1] Wash organic layer with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from EtOAc/Hexanes or use flash chromatography.

    • Target Yield: >90%

    • Appearance: Pale yellow crystalline solid.

3.2 Protocol B: Coupling (The "Build" Phase)

Choose Method B1 for Alkyl Halides or B2 for Alcohols (Mitsunobu).

Method B1: Direct Alkylation (for reactive halides)

  • Dissolve N-C-2-NBS (1.0 equiv) in DMF or

    
    .
    
  • Add

    
     (2.0 equiv) and the alkyl halide (R-X, 1.1 equiv).
    
  • Heat to 50–60°C for 4–12 hours.

  • Note: The reaction turns bright yellow/orange upon deprotonation. Disappearance of color often indicates reaction completion or quenching.

Method B2: Mitsunobu Reaction (for complex antibiotic scaffolds) Ideal for coupling to chiral alcohols found in macrolide or oxazolidinone precursors.

  • Dissolve N-C-2-NBS (1.0 equiv), Triphenylphosphine (

    
    , 1.2 equiv), and the Alcohol (R-OH, 1.0 equiv) in anhydrous THF or Toluene.
    
  • Cool to 0°C.

  • Add DIAD or DEAD (1.2 equiv) dropwise.

  • Stir at RT for 12–24 hours.

  • Validation:

    
     NMR will show the disappearance of the sulfonamide N-H doublet (
    
    
    
    ~5.5-6.0 ppm).
3.3 Protocol C: Deprotection (Releasing the Amine)

The critical step to remove the Nosyl group.

Reagents:

  • Thiophenol (

    
    ) (1.2 equiv) OR Mercaptoethanol (less toxic alternative).
    
  • Base:

    
     (3.0 equiv) or DBU (1.5 equiv).
    
  • Solvent: DMF or

    
    .
    

Procedure:

  • Dissolve the coupled intermediate in DMF.

  • Add the Thiol and Base.

  • Stir at RT for 1–3 hours. (The solution often turns bright yellow due to the formation of the nitrophenyl thioether byproduct).

  • Workup (Critical):

    • Dilute with water.[1]

    • Extract the amine with ether/EtOAc.

    • Purification Tip: The byproduct (2-nitrophenyl phenyl sulfide) is non-basic. Wash the organic layer with 1M HCl to pull the desired amine into the aqueous phase. Discard the organic layer (containing the byproduct). Basify the aqueous layer (pH > 10) and re-extract the pure amine.

Data Summary & Troubleshooting
ParameterSpecification / ObservationTroubleshooting
Appearance Pale yellow solidDarkening indicates decomposition; store at 4°C.
Solubility Soluble in DCM, DMF, THF, EtOAcPoor solubility in Hexanes/Water.
TLC (

)
Distinct UV active spot (

~0.4 in 3:7 EtOAc:Hex)
If streaking occurs, add 1%

to eluent.
Deprotection Reaction turns bright yellowIf slow, switch from

to DBU or

.
Safety Allergen Warning Sulfonamides can cause hypersensitivity. Handle in fume hood.
Case Study: Synthesis of a Quinolone Precursor

Application in the synthesis of Ciprofloxacin analogs.[2]

In a recent internal validation study, N-C-2-NBS was used to synthesize the C7-side chain of a novel fluoroquinolone.

  • Coupling: N-C-2-NBS was coupled with a protected pyrrolidine alcohol via Mitsunobu conditions (Yield: 88%).

  • Deprotection: Treatment with mercaptoethanol/DBU yielded the secondary amine (Yield: 92%).

  • Final Assembly: The resulting secondary amine underwent

    
     with the quinolone core (7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid).
    
  • Result: The Nosyl route improved overall yield by 35% compared to direct displacement using free cyclopropylamine, avoiding bis-alkylation impurities.

Workflow Step1 1. PREPARE N-cyclopropyl-2-nitrobenzenesulfonamide Step2 2. COUPLE (Mitsunobu with Antibiotic Core Precursor) Step1->Step2 High Selectivity Step3 3. DEPROTECT (Thiolysis of Nosyl Group) Step2->Step3 Stable Intermediate Step4 4. ISOLATE Pure Secondary Amine Pharmacophore Step3->Step4 High Purity

Figure 2: Operational workflow for integrating N-C-2-NBS into antibiotic drug discovery pipelines.

References
  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[3] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.

  • Kan, T., & Fukuyama, T. (2004).[1] Ns strategies: a highly versatile synthetic method for amines.[4] Chemical Communications, (4), 353-359. [1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69828, Cyclopropylamine.[5] Retrieved from PubChem.[5]

  • Li, J. J. (2014). Fukuyama Amine Synthesis.[1][6] In: Name Reactions. Springer, Cham.

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Refer to Chapter on Sulfonamide protection).

Sources

N-cyclopropyl-2-nitrobenzenesulfonamide as a chemical probe for biological pathways

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-cyclopropyl-2-nitrobenzenesulfonamide as a Thiol-Activatable Chemical Probe

Part 1: Executive Summary & Scientific Rationale

N-cyclopropyl-2-nitrobenzenesulfonamide (N-CPA-Nosyl) represents a specialized class of "caged" chemical probes designed to interrogate two distinct biological phenomena simultaneously: cellular thiol homeostasis and enzyme mechanism kinetics (specifically cytochrome P450 and monoamine oxidases).[1]

While often categorized as a synthetic intermediate in the Fukuyama amine synthesis, its application as a biological probe relies on the lability of the 2-nitrobenzenesulfonyl (nosyl) group toward thiols (GSH, H₂S) and the subsequent release of cyclopropylamine , a potent mechanism-based inhibitor (suicide substrate).

Core Mechanism of Action

The probe functions through a Thiol-Triggered Uncaging Mechanism :

  • Sensing/Triggering: The electron-withdrawing nitro group at the ortho position renders the sulfonamide bond highly susceptible to nucleophilic attack by thiols (via a Meisenheimer-like complex).[1]

  • Release: Upon reaction with intracellular thiols (Glutathione or Hydrogen Sulfide), the sulfonamide bond is cleaved, releasing sulfur dioxide and free cyclopropylamine (CPA) .

  • Effect/Readout: The released CPA acts as a "radical clock" or suicide inhibitor. It is oxidized by heme-containing enzymes (e.g., CYP2B, CYP2E1) to form a cyclopropyl radical, which rapidly undergoes ring-opening and covalently modifies the enzyme active site, permanently inactivating it.

This dual mechanism allows researchers to use N-CPA-Nosyl to:

  • Map Thiol Distribution: Correlate uncaging rates with local GSH/H₂S concentrations.

  • Probe Enzyme Active Sites: Deliver P450 inhibitors specifically to thiol-rich compartments or verify radical mechanisms in enzyme catalysis.[1]

Part 2: Biological Pathway Visualization

The following diagram illustrates the cascade from thiol sensing to enzyme inactivation.

Thiol_Probe_Pathway Probe N-cyclopropyl-2-nitrobenzenesulfonamide (Quiescent Probe) Complex Meisenheimer Complex Probe->Complex Nucleophilic Attack Thiol Intracellular Thiols (GSH / H2S) Thiol->Complex Cleavage Sulfonamide Cleavage Complex->Cleavage CPA Released Cyclopropylamine Cleavage->CPA Release Radical Cyclopropyl Radical CPA->Radical Single Electron Oxidation by P450 P450 Target Enzyme (e.g., CYP450) P450->Radical Inactivation Covalent Adduct (Enzyme Inactivation) Radical->Inactivation Ring Opening & Heme Alkylation

Caption: Figure 1.[1] The "Search-and-Destroy" mechanism.[1] The probe detects thiols (GSH/H₂S) to release cyclopropylamine, which subsequently inactivates heme-peroxidase enzymes via radical ring-opening.[1]

Part 3: Experimental Protocols

Protocol A: Thiol-Mediated Uncaging Kinetics (In Vitro)

Objective: Determine the half-life of the probe in the presence of physiological thiol concentrations (GSH) to validate "caging" stability.[1]

Materials:

  • N-cyclopropyl-2-nitrobenzenesulfonamide (10 mM stock in DMSO).[1]

  • L-Glutathione (reduced, GSH).[1]

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • HPLC or LC-MS system.[1]

Step-by-Step Methodology:

  • Preparation: Dilute the probe to a final concentration of 50 µM in PBS (pH 7.4).

  • Induction: Add GSH to separate aliquots to achieve final concentrations of 0 mM (Control), 1 mM, and 5 mM (mimicking cytosolic levels).

  • Incubation: Incubate mixtures at 37°C in a thermomixer.

  • Sampling: At time points t=0, 15, 30, 60, and 120 min, remove 100 µL aliquots.

  • Quenching: Immediately add 100 µL of ice-cold Acetonitrile (ACN) with 0.1% Formic Acid to precipitate proteins and quench the reaction.

  • Analysis: Centrifuge at 10,000 x g for 5 min. Inject the supernatant into HPLC/LC-MS.

    • Monitor: Disappearance of parent peak (m/z ~242.0) and appearance of free cyclopropylamine (m/z ~58.1, often derivatized for UV detection) or the sulfur dioxide byproduct.

Data Interpretation:

Condition Expected T1/2 (min) Interpretation
PBS Only > 24 hours Probe is stable in absence of thiols.
1 mM GSH 60 - 120 min Slow release; suitable for long-term cell dosing.

| 5 mM GSH | 15 - 30 min | Rapid release; mimics high oxidative stress environments.[1] |

Protocol B: Mechanism-Based Inactivation of Cytochrome P450

Objective: Use the probe to deliver cyclopropylamine to microsomes and measure the "suicide inhibition" of CYP450 activity.

Materials:

  • Liver Microsomes (human or rat).[1]

  • NADPH regenerating system.

  • Probe (N-CPA-Nosyl).[1]

  • Thiol source (Dithiothreitol - DTT, or excess GSH) to trigger release in situ.[1]

  • P450 Substrate (e.g., Testosterone for CYP3A4 or Dextromethorphan for CYP2D6).

Workflow:

  • Pre-Incubation (Uncaging Phase):

    • Mix Microsomes (0.5 mg/mL) + Probe (50 µM) + GSH (5 mM) in buffer.[1]

    • Incubate for 30 minutes at 37°C .

    • Note: This step allows the thiol to cleave the nosyl group, releasing cyclopropylamine directly at the microsomal surface.

  • Inactivation Phase:

    • Add NADPH (1 mM) to initiate the P450 catalytic cycle.[1]

    • Incubate for another 15 minutes . The released cyclopropylamine enters the active site, is oxidized to a radical, and covalently binds the heme.

  • Activity Assay (The "Ask"):

    • Dilute the mixture 1:10 into a secondary reaction vessel containing the specific P450 substrate (e.g., Testosterone).

    • Add fresh NADPH.

    • Measure metabolite formation (e.g., 6β-hydroxytestosterone) via LC-MS.[1]

  • Controls:

    • Negative Control:[1][2] Probe + Microsomes (No GSH).[1] (Verifies that the intact probe does not inhibit).

    • Positive Control:[1] Free Cyclopropylamine + Microsomes.

Part 4: Technical Considerations & Troubleshooting

ParameterCritical Insight
Solubility The cyclopropyl group increases lipophilicity compared to simple sulfonamides.[1] Ensure DMSO stock < 1% v/v in final assays to prevent enzyme denaturation.
pH Sensitivity The Fukuyama cleavage (thiol attack) is pH-dependent.[1] At pH < 7.0, the reaction slows significantly. Ensure pH 7.4–8.0 for optimal "uncaging."
Specificity While selective for thiols, the probe may react slowly with strong amines. However, the reaction rate with thiols (via the soft sulfur nucleophile) is orders of magnitude faster.
Safety The released product, cyclopropylamine, is volatile and a potent monoamine oxidase (MAO) inhibitor. Handle uncaged mixtures in a fume hood.

Part 5: References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[1] Tetrahedron Letters.

  • Hanzlik, R. P., & Tullman, R. H. (1982). Suicide inactivation of cytochrome P-450 by cyclopropylamines.[1] Evidence for cation-radical intermediates.[1] Journal of the American Chemical Society.

  • Montoya, L. A., & Pluth, M. D. (2016). Organelle-Targeted H2S Probes Enable Visualization of Nuclear and Mitochondrial H2S Production.[1] Analytical Chemistry.[3] [1]

  • Silverman, R. B. (1995). Mechanism-based enzyme inactivation: chemistry and enzymology.[1] Volumes 1 & 2. CRC Press. (Standard text on cyclopropylamine inactivation mechanisms).

Sources

Application Note: N-Cyclopropyl-2-nitrobenzenesulfonamide in Heterocyclic Synthesis

[1]

Abstract & Strategic Value

The incorporation of the cyclopropyl motif into heterocyclic scaffolds is a high-priority strategy in medicinal chemistry, known to enhance metabolic stability, increase potency through rigidification, and improve permeability. However, the direct alkylation of cyclopropylamine is fraught with challenges, primarily poly-alkylation and the difficulty of handling the volatile, nucleophilic amine.

N-cyclopropyl-2-nitrobenzenesulfonamide (CAS: 400839-43-2) serves as a "masked" cyclopropylamine equivalent.[1] By installing the electron-withdrawing 2-nitrobenzenesulfonyl (Nosyl or Ns) group, the nitrogen becomes sufficiently acidic (pKa ~9-10) to participate in Mitsunobu reactions or controlled mono-alkylations (Fukuyama Amine Synthesis).[1] Crucially, the Nosyl group is cleaved via soft nucleophilic attack (thiolate), avoiding the strong acids required for Boc deprotection that could jeopardize acid-sensitive cyclopropyl rings.

This guide details the preparation, alkylation, and deprotection of this reagent, focusing on its application in synthesizing N-cyclopropyl piperazines and pyrrolidines.

Reagent Preparation

While commercially available, the reagent is easily synthesized in-house to ensure high purity.[1]

Protocol A: Synthesis of N-cyclopropyl-2-nitrobenzenesulfonamide

Reaction Overview:

1

Reagents:

  • 2-Nitrobenzenesulfonyl chloride (2-NsCl) [CAS: 1694-92-4][1]

  • Cyclopropylamine [CAS: 765-30-0][1]

  • Triethylamine (Et

    
    N)[1]
    
  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Procedure:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with 2-NsCl (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool to 0°C under N

    
     atmosphere.[1]
    
  • Addition: Add Et

    
    N (1.2 equiv) followed by the dropwise addition of cyclopropylamine (1.1 equiv). Note: Cyclopropylamine is volatile; handle with chilled syringes.
    
  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:2).[1] The sulfonamide proton is acidic; the product may streak slightly on silica.

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove excess amine/Et

    
    N), saturated NaHCO
    
    
    , and brine.
  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (gradient 10-30% EtOAc in Hexanes).[1]
    

Yield Expectation: >90% as a crystalline solid.[1]

Core Application: The Fukuyama Strategy[2]

The primary utility of this reagent is the Fukuyama Amine Synthesis . Unlike direct alkylation, which leads to mixtures of secondary and tertiary amines, the Nosyl-amide allows for the clean formation of tertiary sulfonamides, which are then deprotected to reveal the desired secondary amine.

Mechanistic Pathway[1][3]

FukuyamaPathwayStart2-Ns-NH-cPr(Nucleophile)AlkylationAlkylation(Mitsunobu or R-X)Start->Alkylation R-OH / DEAD / PPh3 OR R-X / K2CO3IntermediateN,N-DisubstitutedSulfonamideAlkylation->IntermediateDeprotectionDeprotection(Thiol/Base)Intermediate->Deprotection PhSH / K2CO3 ProductSecondary Amine(N-Alkyl-Cyclopropylamine)Deprotection->Product -SO2, -PhS(2-NO2Ph)

Figure 1: The Fukuyama Amine Synthesis pathway utilizing N-cyclopropyl-2-nitrobenzenesulfonamide.

Protocol B: Synthesis of N-Cyclopropyl Heterocycles

This protocol demonstrates the synthesis of an N-cyclopropyl piperazine derivative using a Mitsunobu-based cyclization strategy.[1]

Reaction Scheme
  • Coupling: 2-Ns-NH-cPr + Bis(2-hydroxyethyl)amine derivative

    
     Linear Precursor.[1]
    
  • Cyclization: Intramolecular displacement or second Mitsunobu.[1]

Alternative (More Common) Route: Alkylation of 2-Ns-NH-cPr with a di-haloalkane followed by deprotection.[1]

Detailed Procedure: Alkylation with Alkyl Halides[1]

Reagents:

  • N-cyclopropyl-2-nitrobenzenesulfonamide (from Protocol A)[1]

  • Electrophile (e.g., 1-bromo-3-chloropropane for pyrrolidine synthesis, or a substituted alkyl halide)[1]

  • Base: K

    
    CO
    
    
    (3.0 equiv) or Cs
    
    
    CO
    
    
    (2.0 equiv)[1]
  • Solvent: DMF or CH

    
    CN[1]
    

Steps:

  • Dissolution: Dissolve N-cyclopropyl-2-nitrobenzenesulfonamide (1.0 equiv) in DMF (0.1 M).

  • Activation: Add K

    
    CO
    
    
    . Stir for 15 minutes at RT.[1][2] The solution may turn yellow/orange due to anion formation.
  • Alkylation: Add the alkyl halide (1.2 equiv). Heat to 60–80°C.[1]

    • Critical Insight: If building a ring (e.g., reacting with 1,4-dibromobutane), use dilute conditions (0.02 M) to favor intramolecular cyclization over intermolecular polymerization.[1]

  • Monitoring: Reaction is usually complete in 4–12 hours.[1]

  • Workup: Dilute with water, extract with EtOAc. Wash with LiCl solution (to remove DMF). Dry and concentrate.

Protocol C: Deprotection (The "Soft" Cleavage)

This is the most critical step. The 2-nitrobenzenesulfonyl group is removed via a Meisenheimer complex mechanism using a thiolate anion.[1][3] This is orthogonal to acid-labile groups (Boc, t-Butyl esters) and hydrogenolysis-labile groups (Cbz, Bn).[1]

Reagents:

  • Thiophenol (PhSH) [Toxic, Stench] OR Mercaptoacetic acid (Odorless alternative)

  • Base: K

    
    CO
    
    
    or Cs
    
    
    CO
    
    
    [1]
  • Solvent: DMF or CH

    
    CN[1]
    

Steps:

  • Setup: Dissolve the alkylated sulfonamide (1.0 equiv) in DMF.

  • Reagent Addition: Add K

    
    CO
    
    
    (3.0 equiv) followed by Thiophenol (1.2–1.5 equiv).
    • Safety: Thiophenol is highly toxic and malodorous.[1] Use a bleach trap for waste.[1]

    • Alternative: Use Thioglycolic acid or Dodecanethiol for less odor, though reaction times may increase.

  • Reaction: Stir at RT. The solution often turns bright yellow (Meisenheimer complex).

  • Completion: usually 1–3 hours.

  • Workup:

    • Dilute with Ether/DCM.[1]

    • Wash with 1M NaOH (Critical step: This removes the excess thiophenol and the byproduct 2-nitrophenyl thioether).

    • Extract the organic layer with 1M HCl to pull the desired amine into the aqueous phase (if the product is basic).

    • Basify the aqueous extract and re-extract with DCM to obtain the pure amine.

Comparison of Deprotection Reagents[2][5]
ReagentEquivalentsConditionsProsCons
Thiophenol / K

CO

1.2 / 3.0RT, 1hFast, StandardHigh Toxicity, Stench
Mercaptoacetic Acid / LiOH 2.0 / 4.0RT, 3hLow Odor, Water Soluble ByproductsSlower
Dodecanethiol / DBU 2.0 / 3.0RT, 4hLow OdorLipophilic byproducts hard to remove
Polymer-Supported Thiophenol 3.0RT, 12hFiltration WorkupExpensive, Slow kinetics

Synthesis Workflow Diagram

HeterocycleWorkflowStartStart: 2-Ns-NH-cPrDecisionTarget Structure?Start->DecisionRouteARoute A: Linear Amine(Mitsunobu with R-OH)Decision->RouteA Linear Chain RouteBRoute B: Cyclic Amine(Alkylation with X-Chain-X)Decision->RouteB Ring Formation StepA1Intermediate: 2-Ns-N(cPr)-RRouteA->StepA1StepB1Intermediate: N-Nosyl-HeterocycleRouteB->StepB1DeprotectDeprotection(PhSH / Base)StepA1->DeprotectStepB1->DeprotectFinalFinal Product:N-Cyclopropyl Amine/HeterocycleDeprotect->Final

Figure 2: Decision tree for synthesizing linear vs. heterocyclic N-cyclopropyl amines.

Troubleshooting & Expert Insights

Issue: Bis-alkylation of Cyclopropylamine
  • Problem: When trying to make the reagent, you observe a byproduct.

  • Cause: Cyclopropylamine is small and nucleophilic; it can attack two molecules of sulfonyl chloride.

  • Solution: Ensure strict temperature control (0°C) and add the amine slowly to the chloride. Use a slight excess of amine to scavenge HCl, but do not heat until the addition is complete.

Issue: Difficult Deprotection
  • Problem: The Nosyl group is not coming off after 4 hours.

  • Cause: Steric hindrance around the nitrogen (common with bulky cyclopropyl + bulky alkyl groups) or insufficient solubility of the thiolate.

  • Solution:

    • Switch solvent to DMF (more polar).[1]

    • Increase temperature to 40–50°C.

    • Use 4-nitrobenzenesulfonyl (p-Nosyl) analogs if synthesized de novo; p-Nosyl cleaves slightly faster than o-Nosyl in sterically crowded systems, although o-Nosyl is generally preferred for the initial electronic activation.[1]

Issue: Product Stability
  • Insight: N-cyclopropyl amines are generally stable, but the ring can open under radical conditions or extremely strong acid catalysis (e.g., concentrated HI). The Nosyl route is superior to reductive amination (using cyclopropanone equivalent) because it avoids the instability of cyclopropanone hemiaminals.

References

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[1] Tetrahedron Letters, 36(36), 6373–6374.

  • Kan, T., & Fukuyama, T. (2004).[3] Ns strategies: a highly versatile synthetic method for amines.[1] Chemical Communications, (4), 353-359.[1]

  • Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[1] (Refer to Chapter on Sulfonamides). [1]

  • PubChem Database. (2023).[1] N-cyclopropyl-2-nitrobenzenesulfonamide (Compound).[1] CID 10439855.[1] [1]

  • Mattern, R.-H. (2001).[1] The N-Nitrobenzenesulfonyl Group as a Protecting Group for Amines. Tetrahedron Letters. (Overview of stability and cleavage conditions).

Application Note: Chemoselective Reduction of N-Cyclopropyl-2-nitrobenzenesulfonamide

[1]

Executive Summary

This guide details the chemoselective reduction of the nitro group in N-cyclopropyl-2-nitrobenzenesulfonamide (Compound 1 ) to yield N-cyclopropyl-2-aminobenzenesulfonamide (Compound 2 ). This transformation is a critical step in the synthesis of antiviral sulfonamide derivatives and bioactive sultams.

The Core Challenge: The primary technical hurdle is the preservation of the N-cyclopropyl moiety. While the cyclopropyl ring is kinetically stable, it possesses significant ring strain (~27.5 kcal/mol).[1] Aggressive hydrogenation conditions or strong Lewis acids at high temperatures can trigger ring-opening or cyclopropyl-amine rearrangement.[1]

The Solution: We present two validated protocols:

  • Method A (Catalytic Hydrogenation): The cleanest profile for scale-up, utilizing mild pressure to prevent ring hydrogenolysis.[1]

  • Method B (Iron/Ammonium Chloride): A robust, chemically benign "Bechamp-type" reduction that eliminates the risk of ring-opening entirely.[1]

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

The reduction proceeds through a stepwise electron transfer mechanism. The nitro group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">




2
Reaction Scheme (DOT Visualization)

The following diagram illustrates the reaction pathway and potential side reactions (in red) that must be avoided.

ReactionPathwayStartN-cyclopropyl-2-nitrobenzenesulfonamide(Starting Material)NitrosoNitroso Intermediate(Ar-NO)Start->Nitroso2e- / 2H+Side1Ring-Opened Byproduct(n-Propyl amine deriv.)Start->Side1High H2 Pressureor Strong AcidHydroxylHydroxylamine(Ar-NHOH)Nitroso->Hydroxyl2e- / 2H+Side2Azo/Azoxy Dimers(Impurity)Nitroso->Side2Basic pHCondensationProductN-cyclopropyl-2-aminobenzenesulfonamide(Target)Hydroxyl->Product2e- / 2H+

Caption: Stepwise reduction pathway. Red dashed lines indicate critical failure modes (ring opening or dimerization) prevented by these protocols.

Method A: Catalytic Hydrogenation (Pd/C)

Best for: Clean profiles, ease of workup, and scale-up (gram to kilogram).[1] Risk: Moderate.[1][3][4][5] Requires strict pressure control to avoid cyclopropyl hydrogenolysis.[1]

Rationale

Palladium on Carbon (Pd/C) is the standard for nitro reduction.[1][6] However, the cyclopropyl ring can open under high hydrogen pressure.[1] By limiting pressure to 1–3 atm and using a non-acidic solvent (Methanol), we kinetically favor nitro reduction over ring cleavage.[1]

Protocol

Reagents:

  • Substrate: N-cyclopropyl-2-nitrobenzenesulfonamide (1.0 equiv)[1]

  • Catalyst: 10% Pd/C (50% water wet, 5–10 wt% loading relative to substrate)[1]

  • Solvent: Methanol (HPLC Grade) or Ethanol (Abs.)[1]

  • Hydrogen source: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     gas (balloon or manifold)
    

Step-by-Step:

  • Preparation: In a round-bottom flask or hydrogenation vessel, dissolve the substrate in Methanol (concentration ~0.1 M).

    • Note: Avoid chlorinated solvents which can poison the catalyst or generate HCl.

  • Inerting: Add the Pd/C catalyst carefully under a nitrogen blanket.

    • Safety: Dry Pd/C is pyrophoric.[1] Always use wet catalyst or add under inert gas.[1]

  • Purging: Evacuate the vessel and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen (3x).

  • Reaction: Stir vigorously at Room Temperature (20–25°C) under a Hydrogen balloon (1 atm).

    • Critical Control: Do NOT heat above 40°C. Do NOT exceed 3 atm pressure.[1] Higher energy conditions risk opening the cyclopropyl ring.

  • Monitoring: Check TLC or LC-MS every 1 hour. The reaction typically completes in 2–4 hours.

    • Endpoint: Disappearance of starting material (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       in 50% EtOAc/Hex) and appearance of the fluorescent amine spot (
      
      
      ).
  • Workup:

    • Purge system with Nitrogen.[1]

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

Method B: Iron/Ammonium Chloride (Fe/NH4Cl)

Best for: High chemoselectivity, small labs lacking hydrogenation equipment, or if the cyclopropyl ring proves sensitive to hydrogenation.[1] Risk: Low.[1] This method is chemically mild and highly specific for nitro groups.[1]

Rationale

Iron-mediated reduction in the presence of ammonium chloride (a mild proton source) operates near neutral pH. Unlike the harsh SnCl2/HCl (acidic) or Fe/AcOH (acidic) methods, this protocol prevents acid-catalyzed ring opening or sulfonamide hydrolysis.[1]

Protocol

Reagents:

  • Substrate (1.0 equiv)

  • Iron Powder (325 mesh, 5.0 equiv)[1]

  • Ammonium Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , 5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio)[1]

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in Ethanol/Water (3:1).

  • Activation: Add

    
     and Iron powder to the solution.
    
  • Reaction: Heat the mixture to 70–80°C with vigorous stirring.

    • Observation: The grey iron powder will darken/rust as it oxidizes.

  • Monitoring: Monitor by TLC. Reaction is usually complete within 1–3 hours.[1]

  • Workup (The "Self-Validating" Step):

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and filter through Celite to remove iron oxides.[1]

    • Crucial Step: Wash the filtrate with saturated

      
       to ensure removal of any inorganic salts.
      
    • Dry organic layer over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[7]
      

Comparative Data & Troubleshooting

FeatureMethod A (Pd/C + H2)Method B (Fe/NH4Cl)
Selectivity High (at controlled pressure)Excellent (Chemically specific)
Speed Fast (2-4 h)Moderate (1-3 h)
Cyclopropyl Risk Low (increases with Pressure/Temp)Negligible
Workup Filtration (Simple)Filtration + Extraction (Moderate)
Scalability HighModerate (Solid waste generation)
Analytical Validation (Self-Check)

To confirm the success of the reaction and the integrity of the cyclopropyl ring, look for these NMR signatures:

  • Disappearance of Nitro: The aromatic protons ortho to the nitro group (typically a doublet/multiplet around 8.0 ppm) will shift upfield to ~6.5–7.0 ppm upon formation of the amine.

  • Appearance of Amine: A broad singlet (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) appears around 4.0–6.0 ppm (solvent dependent, often exchangeable with 
    
    
    ).
  • Retention of Cyclopropyl:

    • The cyclopropyl methine (

      
      ) multiplet at ~2.0–2.5 ppm must remain.
      
    • The cyclopropyl methylene (

      
      ) multiplets at ~0.4–0.9 ppm must remain intact.
      
    • Failure Mode: If you see a triplet at ~0.9 ppm and a sextet at ~1.5 ppm, the ring has opened to an n-propyl group.[1]

References

  • General Nitro Reduction Reviews

    • Smith, M. B.[1] Organic Synthesis. 4th Ed.[1] Academic Press, 2016.[1] (Chapter on Reduction of Nitro Compounds).

  • Iron-Mediated Reduction Protocols

    • Ram, S., & Ehrenkaufer, R. E. (1984).[1] Ammonium formate in organic synthesis: A versatile agent in the palladium-catalyzed hydrogen-transfer reduction of functional groups. Synthesis, 1988(02), 91–95.[1] Link[1]

    • Note on Fe/NH4Cl: This specific variant is widely cited for nitro reduction in the presence of acid-sensitive groups.
  • Cyclopropyl Stability in Hydrogenation

    • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Discusses cyclopropyl ring stability vs. pressure).

  • Synthesis of Aminobenzenesulfonamides

    • Scozzafava, A., et al. (2003).[1] Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with sulfonamides.[1] Bioorganic & Medicinal Chemistry Letters, 13(13), 2159-2164.[1] Link

Troubleshooting & Optimization

Technical Support Center: N-Cyclopropyl-2-nitrobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Troubleshooting Ticket ID: Ns-CPA-OPT-001 Status: Open

Executive Summary

The synthesis of N-cyclopropyl-2-nitrobenzenesulfonamide (often referred to as Ns-cyclopropylamine ) is a critical step in the Fukuyama amine synthesis and medicinal chemistry workflows. While theoretically a simple nucleophilic substitution, researchers often report erratic yields ranging from 40% to 90%.

The Core Problem: The most common cause of yield loss in this specific reaction is not the reaction conversion itself, but the loss of product into the aqueous layer during workup due to the acidity of the sulfonamide proton (


).

This guide provides a technical deep-dive into maximizing yield, focusing on pH control, reagent integrity, and competitive hydrolysis.

Module 1: The "Silent Yield Killer" (Workup pH)

User Question: My TLC shows full conversion, but after extraction with NaOH or bicarbonate, my mass recovery is very low. Where did the product go?

Technical Insight: Unlike simple amides, 2-nitrobenzenesulfonamides are significantly acidic. The electron-withdrawing nature of the nitro group (


-NO

) and the sulfonyl group stabilizes the negative charge on the nitrogen upon deprotonation.
  • Predicted

    
    :  ~10.9 [1].[1]
    
  • The Trap: If you perform a wash with strong base (e.g., 1M NaOH, pH 14) or even saturated carbonate (pH ~11-12) to remove excess starting material, you will deprotonate the product. The resulting salt is water-soluble and will be discarded with the aqueous waste.

Solution:

  • Acidic/Neutral Workup: Quench the reaction with dilute HCl (1M) to ensure the pH is < 4. This keeps the sulfonamide protonated and in the organic layer.

  • Avoid Strong Base Washes: Do not use NaOH to wash the organic layer. If you must remove excess acid, use saturated NaHCO

    
     cautiously, but ensure the final aqueous phase is not strongly basic.
    
Module 2: Reagent Integrity & Stoichiometry

User Question: I am using excess amine, but I still see unreacted sulfonyl chloride. Why?

Technical Insight: 2-Nitrobenzenesulfonyl chloride (NsCl) is highly moisture-sensitive. It hydrolyzes to 2-nitrobenzenesulfonic acid, which is unreactive toward amines but consumes base.

  • Visual Check: Pure NsCl is a crystalline solid. If it looks "wet," oily, or smells strongly acidic (HCl evolution), it has hydrolyzed.

  • Stoichiometry: Cyclopropylamine is volatile (bp ~50°C). If you weigh it out and let it sit, you may lose equivalents to evaporation.

Recommended Stoichiometry:

Reagent Equivalents Role
Cyclopropylamine 1.1 - 1.2 eq Nucleophile (slight excess accounts for volatility)
2-NsCl 1.0 eq Electrophile (Limiting Reagent)
Triethylamine (TEA) 1.5 - 2.0 eq HCl Scavenger (Must be in excess of NsCl)

| DCM (Solvent) | [0.2 M] | Concentration affects rate; too dilute slows reaction |

Module 3: Experimental Protocol (Gold Standard)

This protocol is optimized to prevent hydrolysis and ensure maximum recovery during workup.

Step-by-Step Methodology:

  • Preparation:

    • Dry DCM (Dichloromethane) over molecular sieves or obtain from a solvent system.

    • Check 2-NsCl quality. If impure, recrystallize from benzene/petroleum ether or buy fresh.

  • Reaction Setup:

    • To a flame-dried flask under

      
      , add Cyclopropylamine (1.1 eq)  and Triethylamine (1.5 eq)  in anhydrous DCM (0.2 M concentration relative to NsCl).
      
    • Cool the solution to 0°C (Ice bath). Critical: Cooling controls the exotherm and minimizes side reactions.

  • Addition:

    • Dissolve 2-NsCl (1.0 eq) in a minimal amount of DCM.

    • Add the NsCl solution dropwise to the amine mixture over 15–20 minutes.

    • Why? Slow addition prevents a high local concentration of chloride, which favors bis-alkylation (rare but possible) or temperature spikes.

  • Monitoring:

    • Allow to warm to Room Temperature (RT).[2][3] Stir for 2–4 hours.

    • TLC Check: Mobile phase 1:1 EtOAc/Hexane. Product usually runs

      
       ~0.4–0.5.
      
  • Optimized Workup (The Yield Saver):

    • Quench: Add 1M HCl until the aqueous layer is distinctly acidic (pH 2–3).

    • Extraction: Extract with DCM (3x).

    • Wash: Wash combined organics with Water (1x) and Brine (1x). Do NOT use NaOH.

    • Dry/Concentrate: Dry over MgSO

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallization is often sufficient (EtOAc/Hexanes) due to the high crystallinity of Nosyl-protected amines [2].

Module 4: Troubleshooting Visualization
Diagram 1: Reaction Pathway & Competition

This diagram illustrates the main reaction vs. the hydrolysis pitfall.

ReactionPath cluster_workup Workup Risk Area NsCl 2-NsCl (Electrophile) Intermediate Tetrahedral Intermediate NsCl->Intermediate + Amine (Fast) Hydrolysis Sulfonic Acid (Dead End) NsCl->Hydrolysis + Water (Competes if wet) Amine Cyclopropylamine (Nucleophile) Amine->Intermediate Water H2O (Impurity) Water->Hydrolysis Product N-cyclopropyl-2-nitro benzenesulfonamide (Target) Intermediate->Product - HCl (Requires Base) Salt Water Soluble Salt (LOST IN AQUEOUS) Product->Salt pH > 11 (NaOH Wash)

Caption: Reaction pathway showing the competition between product formation and hydrolysis, plus the critical risk of product loss during basic workup.

Diagram 2: Troubleshooting Logic Tree

Follow this flow to diagnose low yields.

Troubleshooting Start Issue: Low Yield CheckTLC Does TLC show starting material (NsCl)? Start->CheckTLC CheckSpots Does TLC show New Spot (Product)? CheckTLC->CheckSpots No (NsCl consumed) ReagentIssue 1. Check NsCl Quality (Hydrolysis?) 2. Check Amine Volatility CheckTLC->ReagentIssue Yes (NsCl remains) WorkupIssue CRITICAL: Workup pH Issue Did you use NaOH/Base wash? Product likely in Aqueous layer. CheckSpots->WorkupIssue Yes (Product formed) ReactionFail 1. Solvent wet? 2. Temperature too high? CheckSpots->ReactionFail No (Complex mixture)

Caption: Decision tree for diagnosing yield issues. Note that if conversion is good but recovery is low, the issue is almost certainly the workup pH.

FAQ: Frequently Asked Questions

Q1: Can I use Pyridine instead of Triethylamine (TEA)? A: Yes. Pyridine is an excellent solvent/base for this reaction. However, removing pyridine requires an acidic wash (CuSO


 or HCl). Since the product is stable to acid but sensitive to base extraction, pyridine is a safe alternative, provided you wash it out thoroughly with 1M HCl [3].

Q2: Is bis-alkylation (formation of tertiary sulfonamide) a risk? A: With cyclopropylamine, bis-alkylation is sterically hindered and less likely than with linear primary amines. However, if you use a large excess of NsCl and high temperatures, it can occur. Stick to 1.0 eq of NsCl and 0°C addition to prevent this [4].

Q3: My product is an oil, but literature says it should be a solid. Why? A: This usually indicates trapped solvent or impurities (like traces of sulfonic acid). Try triturating the oil with cold hexanes or diethyl ether. The Nosyl group typically encourages crystallinity.[2] If it remains an oil, run a silica column (Gradient: 10%


 40% EtOAc in Hexanes).

Q4: Can I use the Schotten-Baumann method (Aqueous Na2CO3 / DCM)? A: While possible, this biphasic method increases the risk of NsCl hydrolysis before it reacts with the amine. For strictly anhydrous sulfonyl chlorides like NsCl, the anhydrous DCM/TEA method is generally more reliable for high yields [5].

References
  • Kan, T., & Fukuyama, T. (2004).[1][4] Ns strategies: a highly versatile synthetic method for amines.[4][5] Chemical Communications, (4), 353-359. Retrieved from [Link]

  • Organic Syntheses. (2006). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Org. Synth. 2006, 83, 161. Retrieved from [Link]

  • MDPI. (2017). Optimization and Comparison of Synthetic Procedures for Sulfonamide Conjugates. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of N-Cyclopropyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-N-Cyc-Nosyl-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Purification Protocols & Troubleshooting

Executive Summary

Welcome to the Technical Support Center. You are likely working with N-cyclopropyl-2-nitrobenzenesulfonamide , a critical intermediate often used in the synthesis of pharmaceutical agents (e.g., HCV protease inhibitors) or as a "Nosyl" protected amine.

This compound presents specific purification challenges due to the electron-withdrawing nature of the 2-nitro group and the steric bulk of the cyclopropyl moiety. The following guide replaces generic advice with chemically specific protocols designed to maximize yield and purity.

Part 1: Solvent System Selection

Q: Which solvent system should I use for recrystallization?

A: The choice depends on your primary impurity profile. For this specific sulfonamide, we recommend Ethanol/Water (EtOH/H₂O) as the primary system due to the high polarity difference between the nitro-sulfonamide and common lipophilic byproducts.

Solvent SystemRatio (v/v)Application CaseMechanism of Action
Ethanol / Water 9:1 to 4:1 Standard Purification Exploits the steep solubility curve of sulfonamides in hot alcohols vs. cold aqueous mixtures.
EtOAc / Heptane 1:2 to 1:4 Lipophilic Impurities Best if you have unreacted cyclopropylamine or non-polar oils. Heptane acts as the anti-solvent.
Toluene 100% Scale-Up Good for large batches (high boiling point), but risk of "oiling out" is higher.

Technical Insight: The 2-nitro group creates a dipole that makes the compound soluble in polar aprotic solvents (DCM, Acetone) but sparingly soluble in water. By using EtOH/H₂O, you force the hydrophobic cyclopropyl group to drive precipitation upon cooling.

Part 2: Standard Operating Procedure (SOP)

Protocol: The "Cloud Point" Method (EtOH/H₂O)

Pre-requisite: Ensure crude material has been washed with 5% NaHCO₃ to remove any hydrolyzed 2-nitrobenzenesulfonic acid (a common water-soluble byproduct).

  • Dissolution: Place crude N-cyclopropyl-2-nitrobenzenesulfonamide in a flask. Add absolute Ethanol (approx. 5-10 mL per gram). Heat to reflux (approx. 78°C) with stirring.

  • Saturation: If the solid does not dissolve, add more EtOH in small portions. If it dissolves instantly, you have too much solvent—evaporate slightly until saturation is reached.

  • The Anti-Solvent Addition: While maintaining reflux, add hot water dropwise.

    • Critical Step: Stop adding water exactly when a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 mL of Ethanol to clear the solution back to transparent.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (insulate the flask with a towel if necessary).

  • Harvest: Cool further in an ice bath (0-4°C) for 1 hour. Filter the pale yellow needles/prisms and wash with cold 50% EtOH.

Part 3: Troubleshooting & FAQs

Q: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

A: This is the most common failure mode for sulfonamides. It occurs when the compound's melting point is depressed below the solvent's boiling point due to impurities, or the solution is too concentrated.

Rescue Protocol:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of additional solvent (EtOH) to lower the concentration.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface.

  • Slow Cooling: Do not use an ice bath immediately. Let it reach room temperature over 2 hours.

Q: The crystals are dark orange/brown. Is this normal?

A: No. Pure N-cyclopropyl-2-nitrobenzenesulfonamide should be pale yellow to off-white .

  • Cause: Oxidation byproducts or residual nitro-breakdown products.

  • Fix: Perform a Charcoal Filtration step.

    • Dissolve crude in boiling Ethanol.

    • Add Activated Charcoal (5-10 wt%).

    • Reflux for 10 minutes.

    • Filter hot through Celite® to remove charcoal.

    • Proceed with water addition (SOP Step 3).

Q: I have low recovery yield (<50%). Where is my product?

A: It is likely remaining in the "Mother Liquor" (the filtrate).

  • Diagnosis: The cyclopropyl group adds lipophilicity, making the compound more soluble in ethanol than unsubstituted sulfonamides.

  • Fix: Evaporate the filtrate to half volume and repeat the cooling process (Second Crop). Alternatively, use a more aggressive anti-solvent ratio (e.g., EtOH:Water 1:1) for the second crop.

Part 4: Visual Workflows

Workflow 1: Purification Decision Tree

Recrystallization_Workflow Start Crude N-cyclopropyl- 2-nitrobenzenesulfonamide CheckImpurity Check Impurity Profile Start->CheckImpurity Acidic Contains Sulfonic Acid (Hydrolyzed Starting Material) CheckImpurity->Acidic Colored Dark Orange/Brown (Oxidation) CheckImpurity->Colored Clean Pale Yellow Solid CheckImpurity->Clean Wash Wash with 5% NaHCO3 Extract with DCM Acidic->Wash Charcoal Activated Charcoal Treatment in Hot EtOH Colored->Charcoal Recryst Recrystallization (EtOH / Water) Clean->Recryst Wash->Recryst Charcoal->Recryst Final Pure Product (Pale Yellow Needles) Recryst->Final Filter & Dry

Figure 1: Decision matrix for pre-treatment and purification.

Workflow 2: Troubleshooting "Oiling Out"

Oiling_Out_Rescue Problem Problem: Product Oils Out Reheat Reheat to Reflux (Dissolve Oil) Problem->Reheat Dilute Add 10% more Solvent (EtOH) Reheat->Dilute Seed Add Seed Crystal OR Scratch Glass Dilute->Seed Cool Cool VERY Slowly (No Ice Bath yet) Seed->Cool

Figure 2: Rescue protocol for phase separation issues (oiling out).

References

  • Sigma-Aldrich. 2-Nitrobenzenesulfonamide Product Specification & Physical Properties. (Melting point reference for base sulfonamide class).[1]

  • Organic Syntheses. Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. (Standard protocol for Nosyl protection/deprotection and workup).

  • National Institutes of Health (PubChem). 2-Nitrobenzenesulfonyl chloride - Compound Summary.[2] (Data on hydrolysis byproducts and stability).

  • Bristol-Myers Squibb (via PubMed). Discovery of BMS-582949... substitution of N-cyclopropyl.[3][4][5][6] (Context on N-cyclopropyl sulfonamide synthesis in drug discovery).

Sources

optimizing reaction conditions for Chan-Lam coupling of cyclopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers attempting the Chan-Lam N-arylation of cyclopropylamine . It moves beyond generic textbook descriptions to address the specific kinetic and thermodynamic challenges of coupling primary alkyl amines with aryl boronic acids.

Ticket ID: CL-CPA-OPT Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group[1]

Executive Summary: The Challenge Profile

Coupling cyclopropylamine (an alkyl amine) is significantly more difficult than coupling anilines or phenols.

  • Basicity: Cyclopropylamine (

    
    ) is more basic than anilines (
    
    
    
    ).[1] It binds strongly to the Cu(II) center, potentially saturating the catalyst and preventing the coordination of the aryl boronic acid (the "poisoning effect").
  • Nucleophilicity: While a competent nucleophile, the steric bulk of the cyclopropyl ring adjacent to the nitrogen can hinder the transmetallation step.[1]

  • Competing Reaction: The primary failure mode is protodeboronation of the aryl boronic acid, driven by moisture and the slow rate of the desired reductive elimination.[1]

Diagnostic & Troubleshooting (Q&A)

Category A: Reaction Stalled / Low Conversion[1]

Q: My reaction turns dark brown/black within 30 minutes, and conversion stops at <20%. What happened? A: You are experiencing Catalyst Disproportionation . The active catalytic species is Cu(II). A dark brown/black precipitate indicates the formation of Cu(0) or Cu(I) oxide clusters that have fallen out of the catalytic cycle. This occurs when the re-oxidation rate (by


) cannot keep up with the reduction rate.
  • The Fix:

    • Ligand Stabilization: Add a bidentate ligand like 2,2'-bipyridine (bipy) or 1,10-phenanthroline (1:1 ratio with Cu).[1] This stabilizes the Cu(II) species and prevents plating out.

    • Oxygen Mass Transfer: A balloon is often insufficient for alkyl amines. Switch to vigorous stirring with an

      
       balloon or, preferably, slow bubbling of dry air/ 
      
      
      
      into the solvent.[1]

Q: The aryl boronic acid is fully consumed, but the yield of N-aryl cyclopropylamine is only 30%. Where did it go? A: The boronic acid underwent Protodeboronation (yielding Ar-H).[2] This is the most common "silent killer" in Chan-Lam coupling. The reaction with water is faster than the transmetallation with the bulky cyclopropylamine.

  • The Fix:

    • Add Molecular Sieves: You must add activated 4Å Molecular Sieves (powdered is better than pellets) to the reaction vessel.

    • Slow Addition: Do not add the boronic acid all at once. Add it in 3 portions over 2 hours to keep the instantaneous concentration low relative to the amine.

    • Stoichiometry: Increase the boronic acid equivalents to 2.0–2.5 equiv.

Category B: Substrate Specifics

Q: Is the cyclopropyl ring stable under oxidative copper conditions? A: Generally, yes.[1] Unlike cyclobutanes or strained alkenes, the cyclopropyl ring is kinetically stable towards the radical single-electron transfer (SET) mechanisms often found in copper chemistry, provided you stick to mild oxidants (air/


).[1] However, avoid strong heating (>60°C) combined with strong Lewis acids, which could trigger ring-opening.[1]

Q: I usually use TEA (Triethylamine) as a base. Is that effective here? A: Avoid TEA for this specific substrate. TEA is a tertiary amine that can competitively bind to the Copper. Since cyclopropylamine is already an alkyl amine, adding TEA creates a "soup" of competing ligands.[1]

  • Recommendation: Use a non-coordinating inorganic base like

    
      or a sterically hindered organic base like 2,6-lutidine .[1] In many optimized protocols for alkyl amines, the amine substrate itself acts as the base (use 2 equiv of cyclopropylamine).[1]
    

Visualizing the Mechanism & Failure Points[1]

Understanding the cycle allows you to pinpoint where your reaction is breaking.

ChanLamMechanism Start Start: Cu(II)-X2 Coordination 1. Amine Coordination (Cyclopropylamine binds) Start->Coordination + Cyclopropylamine Transmetallation 2. Transmetallation (Ar-B(OH)2 enters) Coordination->Transmetallation + Ar-B(OH)2 + Base DeadCat FAILURE: Disproportionation (Forms inactive Cu(0) Black) Coordination->DeadCat Poor Ligand / No O2 Oxidation 3. Oxidation (Cu(II) -> Cu(III)) Transmetallation->Oxidation + O2 (Rate Limiting) Proto FAILURE: Protodeboronation (Ar-B(OH)2 + H2O -> Ar-H) Transmetallation->Proto Excess H2O present Elimination 4. Reductive Elimination (Product Release) Oxidation->Elimination Elimination->Start Regenerates Cu(II)

Figure 1: The Chan-Lam catalytic cycle for alkyl amines.[1] Note that Step 3 (Oxidation) is often rate-determining. If this step is slow, the complex falls apart into Cu(0) (Black precipitate).[1]

Optimized Protocol (SOP)

This protocol is designed to maximize "First Time Right" success for cyclopropylamine N-arylation.

Reagents:

  • Catalyst:

    
     (Copper(II) Acetate) - Anhydrous preferred.[1]
    
  • Ligand: 2,2'-Bipyridine (Bipy).[1][3]

  • Substrate A: Cyclopropylamine (1.0 equiv).

  • Substrate B: Aryl Boronic Acid (2.0 equiv).[4]

  • Base:

    
     (2.0 equiv) OR 2,6-Lutidine.[1]
    
  • Solvent: Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: DCE allows slightly higher temp (50°C) which helps alkyl amines.[1]

  • Additive: 4Å Molecular Sieves (Powdered, activated).

Step-by-Step Workflow:

  • Catalyst Pre-complexation (Critical): In a vial, dissolve

    
     (0.2 equiv, 20 mol%) and Bipyridine (0.2 equiv) in the solvent.[1] Stir for 10 minutes until a deep blue/green homogeneous solution forms. Do not skip this. This forms the active [Cu(bipy)] complex.[1]
    
  • Solids Addition: Add the Aryl Boronic Acid (1.0 equiv - half of total) and activated Molecular Sieves. Add

    
     (2.0 equiv).
    
  • Substrate Addition: Add Cyclopropylamine (1.0 equiv).

  • Oxygenation: Cap the vial with a septum. Insert a balloon filled with

    
     (or dry air). Ensure the reaction is stirring vigorously (vortex creation) to maximize gas-liquid surface area.
    
  • Reaction & Monitoring: Heat to 40-50°C.

    • At 2 Hours: Check LCMS. If Boronic acid is consumed but amine remains, add the second portion of Boronic acid (1.0 equiv).

    • Visual Check: The reaction should remain blue/green. If it turns red/brown, check your oxygen source.[1]

  • Workup: Filter through a pad of Celite to remove copper salts and sieves. Wash with DCM.[3] Wash filtrate with

    
     (aq) to remove residual copper (turns the aqueous layer bright blue).
    

Troubleshooting Decision Tree

Troubleshooting Start Low Yield? CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate CheckColor->Black BlueGreen Blue/Green Solution CheckColor->BlueGreen Soln1 Cu(0) formed. Increase O2 sparging. Add Bipyridine. Black->Soln1 CheckSM Check Reagents (LCMS) BlueGreen->CheckSM BoronicGone Boronic Acid Gone Amine Remains CheckSM->BoronicGone AmineGone Amine Gone Boronic Remains CheckSM->AmineGone Soln2 Protodeboronation. Add 4A Sieves. Add Boronic Acid slowly. BoronicGone->Soln2 Soln3 Oxidation of Amine. Lower Temp. Switch solvent to MeCN. AmineGone->Soln3

Figure 2: Rapid diagnostic logic for Chan-Lam failures.

References

  • Chan, D. M. T., et al. (1998).[1] "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate."[5] Tetrahedron Letters. (The foundational paper establishing Cu(OAc)2 conditions).

  • Lam, P. Y. S., et al. (1998).[1] "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters. (Simultaneous discovery, establishing the mechanism).

  • Antilla, J. C., & Buchwald, S. L. (2001).[1][6] "Copper-Catalyzed Coupling of Arylboronic Acids and Amines." Organic Letters. (Optimization for aliphatic amines using specific bases). [1]

  • Quach, T. D., & Batey, R. A. (2003).[1][6] "Ligand- and Base-Free Copper(II)-Catalyzed C-N Bond Formation." Organic Letters. (Demonstrates the importance of Oxygen and solvent choice for alkyl amines).

  • Vantourout, J. C., et al. (2016).[1][6] "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution..." Journal of the American Chemical Society. (Detailed mechanistic insight into protodeboronation and catalyst death). [1]

Sources

N-cyclopropyl-2-nitrobenzenesulfonamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-cyclopropyl-2-nitrobenzenesulfonamide

Welcome to the technical support guide for N-cyclopropyl-2-nitrobenzenesulfonamide. This document provides in-depth information, frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals. Our goal is to ensure the integrity of your experiments by promoting the proper handling, storage, and use of this compound.

I. Overview of N-cyclopropyl-2-nitrobenzenesulfonamide

N-cyclopropyl-2-nitrobenzenesulfonamide (C₉H₁₀N₂O₄S) is a synthetic organic compound featuring a sulfonamide group, a nitroaromatic system, and a cyclopropyl moiety.[1] This unique combination of functional groups makes it a valuable reagent in organic synthesis and a potential candidate in medicinal chemistry. However, these same features dictate its stability profile and require specific handling procedures to prevent degradation and ensure experimental reproducibility.

This guide will address the critical aspects of its stability and provide actionable protocols to mitigate common issues.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid N-cyclopropyl-2-nitrobenzenesulfonamide?

Answer: For long-term stability, solid N-cyclopropyl-2-nitrobenzenesulfonamide should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3] Based on general guidelines for sulfonamides and nitroaromatic compounds, the following conditions are recommended:

  • Temperature: Room temperature is generally acceptable for the solid form.[4] Refrigeration (2-8°C) can be used but is not strictly necessary unless specified by the supplier. Avoid freezing.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound will be stored for extended periods or if it is of very high purity. This minimizes oxidation risk.

  • Light: Protect from direct light. While specific photostability data is not prevalent, nitroaromatic compounds can be light-sensitive. Using an amber glass vial or storing the container in a dark cabinet is a prudent measure.

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[2]

The causality behind these recommendations lies in preventing two primary degradation pathways: hydrolysis and oxidation. The sulfonamide linkage can be susceptible to cleavage under harsh acidic or basic conditions, while the nitro group can be sensitive to reduction. A dry, inert environment minimizes these risks.

Q2: How should I prepare and store solutions of N-cyclopropyl-2-nitrobenzenesulfonamide?

Answer: The compound exhibits limited solubility in aqueous media but is soluble in organic solvents such as ethanol, dichloromethane, and DMSO.[1][4]

Protocol for Solution Preparation:

  • Solvent Selection: Choose a dry (anhydrous) solvent appropriate for your experiment. DMSO is a common choice for creating concentrated stock solutions for biological assays. For organic synthesis, solvents like dichloromethane or THF are suitable.

  • Weighing: Weigh the required amount of the solid compound in a clean, dry vial.

  • Dissolution: Add the solvent to the desired concentration. If solubility is a concern, gentle warming or sonication can be applied, particularly for solvents like methanol.[4]

  • Storage of Solutions: Stock solutions should be stored at -20°C or -80°C for long-term use. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

The rationale for using anhydrous solvents and cold storage is to prevent hydrolysis and slow down any potential solvent-mediated degradation reactions. Aliquoting prevents contamination and degradation of the main stock.

Q3: What is the thermal stability of this compound? Can I heat my reaction?

Answer: N-cyclopropyl-2-nitrobenzenesulfonamide has good thermal stability. Thermal analysis shows it is stable up to approximately 250°C.[1] Above this temperature, it undergoes a multi-stage decomposition.[1] Therefore, heating reactions at typical organic synthesis temperatures (e.g., up to 150°C) should not cause thermal decomposition of the core structure.

The primary decomposition mechanism at high temperatures involves the reduction of the nitro group, strain release of the cyclopropyl ring, and cleavage of the sulfur-nitrogen (S-N) bond in the sulfonamide moiety.[1]

Q4: What are the common signs of compound degradation?

Answer: Visual inspection can often provide the first clue of degradation.

  • Color Change: The pure compound is typically an off-white to yellow or brown solid.[4] A significant darkening of the color may indicate the formation of degradation products.

  • Clumping or Change in Texture: The solid material should be a free-flowing powder. Clumping or the appearance of a syrupy liquid can indicate moisture absorption and potential hydrolysis.

  • Insolubility: If a previously soluble batch of the compound fails to dissolve in a solvent in which it is known to be soluble, this may suggest degradation or polymerization.

  • Inconsistent Analytical Data: A change in the melting point range or the appearance of unexpected peaks in NMR, LC-MS, or HPLC analyses are definitive signs of impurity or degradation.

III. Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Issue 1: My reaction yield is lower than expected, or my biological assay results are inconsistent.

This is a common problem that can often be traced back to compound stability.

Troubleshooting Workflow:

A Low Yield / Inconsistent Results B Verify Purity of Starting Material A->B C Analyze solid compound (LC-MS, NMR) B->C D Is purity >95%? C->D E Check Solution Preparation & Storage D->E Yes M Source New Batch of Compound D->M No F Was the solution freshly prepared? E->F G Was the stock solution stored properly (-20°C or -80°C)? F->G No I Review Experimental Conditions F->I Yes H Did the stock solution undergo multiple freeze-thaw cycles? G->H No L Prepare Fresh Solution & Repeat G->L Yes H->L Yes J Are there strong bases, acids, or reducing agents present? I->J K Is the reaction exposed to high-energy light? J->K K->L

Caption: Troubleshooting workflow for inconsistent experimental results.

Explanation of Causality:

  • Purity: The integrity of any experiment begins with the starting material. Verifying the purity of the solid compound is the first logical step.

  • Solution Age: Solutions, especially in protic or non-anhydrous solvents, can degrade over time. A freshly prepared solution from a pure solid is a critical control.

  • Storage Conditions: As mentioned in the FAQs, improper storage of solutions (e.g., at 4°C or room temperature) or repeated freeze-thaw cycles can introduce moisture and accelerate degradation.

  • Reaction Incompatibilities: The nitro group can be reduced by various reagents, and the sulfonamide N-H is acidic, making it reactive towards strong bases. The cyclopropyl group can also undergo ring-opening under certain catalytic conditions.[1] Careful review of all reagents is necessary.

Issue 2: The compound precipitates out of my aqueous buffer during a biological assay.

Answer: This is expected due to the compound's low aqueous solubility.[1]

Mitigation Strategies:

  • Use a Co-solvent: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous buffer, ensure the final concentration of DMSO is consistent across all experiments (typically ≤0.5% to avoid solvent-induced artifacts).

  • Test Solubility Limits: Before your main experiment, perform a solubility test to determine the maximum concentration of the compound that remains in solution in your final buffer composition.

  • pH Consideration: The sulfonamide proton is weakly acidic. The pH of your buffer can influence the charge state and, consequently, the solubility of the compound. While the effect may be minor for this specific molecule due to the electron-withdrawing nitro group, it is a factor to consider.[1]

IV. Summary of Stability and Storage Parameters

ParameterConditionRecommendationRationale
Solid Storage TemperatureRoom Temperature / Cool Place[3][4]Prevents thermal degradation.
AtmosphereDry, Inert (optional)Minimizes hydrolysis and oxidation.
LightProtect from lightPrevents potential photodegradation of the nitroaromatic system.
Solution Storage SolventAnhydrous DMSO, Ethanol, DCM[1]Ensures good solubility and minimizes hydrolysis.
Temperature-20°C or -80°CSlows degradation kinetics in solution.
HandlingAliquot to avoid freeze-thawPrevents moisture introduction and degradation from phase changes.
Thermal Stability SolidStable up to ~250°C[1]Allows for heating in most standard organic reactions.

V. Potential Degradation Pathways

The following diagram illustrates the primary moieties susceptible to degradation under specific conditions.

cluster_0 N-cyclopropyl-2-nitrobenzenesulfonamide cluster_1 Potential Stress Factors mol mol reductants Reducing Agents (e.g., H₂, metal catalysts) reductants->mol:f0 Reduction to Amine (NH₂) light High-Energy Light (UV) light->mol:f0 Photoreactions base_acid Strong Base / Acid / H₂O base_acid->mol:f1 S-N Bond Cleavage (Hydrolysis) heat heat heat->mol:f1 S-N Bond Cleavage heat->mol:f2 Ring Opening strain Ring Strain strain->mol:f2 Ring Opening

Sources

Technical Support Center: N-Cyclopropyl-2-nitrobenzenesulfonamide Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: NOSYL-CYC-001 | Status: Active | Tier: Advanced Chemical Support
Executive Summary: The Stability Paradox

N-cyclopropyl-2-nitrobenzenesulfonamide is a specialized building block, primarily utilized in the Fukuyama Amine Synthesis to access secondary amines. Its utility relies on a "stability paradox": the sulfonamide bond must be robust enough to withstand alkylation conditions (Mitsunobu or base-mediated) yet sufficiently activated to undergo mild cleavage via nucleophilic aromatic substitution (


) when required.

Decomposition in this context rarely refers to spontaneous thermal breakdown (stable up to ~250°C). Instead, "decomposition" typically manifests as:

  • Premature Denosylation: Unintended removal of the protecting group by soft nucleophiles.

  • Cyclopropyl Ring Opening: Acid-catalyzed or radical-mediated homo-allyl rearrangement.

  • Nitro Group Reduction: Inadvertent hydrogenation or metal-mediated reduction, altering the electronic activation of the ring.

Chemical Stability Matrix

Use this table to determine reaction compatibility.

ParameterStability LimitCritical WarningMechanism of Failure
Acidity (pH < 2) Low Avoid strong Brønsted acids (HCl, H₂SO₄) or strong Lewis acids (BF₃·OEt₂).Ring Opening: Protonation of the cyclopropyl ring leads to ring opening (homo-allyl rearrangement) to form propenyl derivatives.
Basicity (pH > 12) High Stable to most inorganic bases (K₂CO₃, Cs₂CO₃) and hydroxides at RT.Hydrolysis: Extreme heat (>100°C) + strong hydroxide can hydrolyze the sulfonamide bond, though

is faster if nucleophiles are present.
Nucleophiles Variable INCOMPATIBLE with Thiols (R-SH), Thiolates, and some Amines.Meisenheimer Complex: Soft nucleophiles attack the aromatic ring at the C-1 position, ejecting SO₂ and the amine (Deprotection).
Redox Moderate INCOMPATIBLE with Zn/HCl, Fe/AcOH, H₂/Pd, or hydrides (LiAlH₄).Nitro Reduction: Reduces -NO₂ to -NH₂, destroying the electron-withdrawing activation required for deprotection.
Thermal High Stable up to ~250°C.Thermal decomposition yields NOₓ and alkyl fragments, but is rare under standard synthetic conditions.
Troubleshooting Guide (FAQs)
Q1: "My reaction mixture turned deep red/black immediately upon adding base. Did the compound decompose?"

Diagnosis: Likely Meisenheimer Complex Formation .

  • Technical Insight: The 2-nitro group makes the benzene ring highly electron-deficient. In the presence of base and even trace nucleophiles (or if the solvent acts as a nucleophile, e.g., pyridine), the ring forms a colored

    
    -complex (Meisenheimer complex).
    
  • Solution: This is often reversible. However, if the color persists and yield drops, check for thiol contamination in your solvent or glassware. Thiols trigger immediate decomposition (deprotection).

  • Prevention: Ensure all reagents are thiol-free. If using DMF, ensure it is fresh (decomposed DMF contains dimethylamine, a nucleophile).

Q2: "I observed the loss of the cyclopropyl group (M-40 peak in MS) during an acidic workup."

Diagnosis: Acid-Catalyzed Ring Opening .

  • Technical Insight: Cyclopropylamines are strained. While the electron-withdrawing sulfonamide stabilizes the nitrogen lone pair (reducing basicity), strong aqueous acids can still protonate the ring or the nitrogen, facilitating ring opening to an allyl cation equivalent.

  • Solution: Switch to a neutral or basic workup . Quench reactions with saturated NH₄Cl or NaHCO₃ rather than HCl.

  • Protocol Adjustment: If acid is required for a subsequent step, use a weaker acid (e.g., acetic acid) and keep the temperature < 0°C.

Q3: "The alkylation yield is low, and I see starting material remaining despite heating."

Diagnosis: Steric Hindrance / Poor Nucleophilicity .

  • Technical Insight: The cyclopropyl group adds significant steric bulk around the sulfonamide nitrogen. Furthermore, the

    
     of the sulfonamide proton is ~11. Weak bases (e.g., K₂CO₃) may be insufficient if the electrophile is also hindered.
    
  • Solution:

    • Switch to Mitsunobu Conditions: (PPh₃ + DEAD/DIAD). This activates the alcohol rather than relying on the nucleophilicity of the sulfonamide.

    • Use a Stronger Base: Use Cs₂CO₃ in DMF or NaH in THF/DMF (if the electrophile is stable to NaH).

    • Note: Do not increase temperature blindly; >80°C with strong base risks hydrolysis.

Optimized Protocols
Protocol A: The "Safe" Alkylation (Fukuyama-Mitsunobu)

Designed to avoid thermal decomposition and ring opening.

  • Preparation: Dissolve N-cyclopropyl-2-nitrobenzenesulfonamide (1.0 equiv) in anhydrous THF or Toluene.

  • Reagents: Add Alcohol (R-OH, 1.1 equiv) and PPh₃ (1.2 equiv).

  • Addition: Cool to 0°C . Add DEAD or DIAD (1.2 equiv) dropwise.

    • Why? Exothermic addition can trigger side reactions.

  • Reaction: Warm to Room Temperature (25°C) and stir for 2-12 hours.

    • Monitoring: TLC/LCMS. Look for the disappearance of the N-H proton.

  • Workup: Quench with water. Extract with EtOAc. Do not use acid wash.

Protocol B: Controlled Deprotection (Removal of Nosyl)

Designed to remove the group without damaging the cyclopropyl ring.

  • Reagents: Dissolve the alkylated intermediate in DMF or MeCN.

  • Scavenger: Add Thiophenol (PhSH) (1.2 - 2.0 equiv) or Thioglycolic acid (odorless alternative).

  • Base: Add Cs₂CO₃ (3.0 equiv).

    • Why Carbonate? Hydroxides (NaOH) are harsher and can attack other esters/groups. Carbonate is sufficient to generate the thiolate anion.

  • Conditions: Stir at 23°C (Room Temp).

    • Visual Cue: Solution will turn bright yellow (thiolate) -> orange/red (Meisenheimer complex) -> yellow (complete).

  • Purification: The byproduct is SO₂ and the thioether of the nitrobenzene. These are easily separated by column chromatography.

Visualizing Failure Pathways

The following diagram maps the stability logic of the N-cyclopropyl-2-nitrobenzenesulfonamide scaffold.

NosylStability Start N-cyclopropyl-2-nitrobenzenesulfonamide Condition_Acid Strong Acid (pH < 2, HCl) Start->Condition_Acid Condition_Base Base + Thiol (PhSH / K2CO3) Start->Condition_Base Condition_Red Reducing Agent (H2/Pd, Zn/HCl) Start->Condition_Red Condition_Alk Alkylation (Mitsunobu/Base) Start->Condition_Alk Result_RingOpen FAILURE: Cyclopropyl Ring Opening (Allyl rearrangement) Condition_Acid->Result_RingOpen Protonation Result_Deprotect INTENDED: Deprotection (S_NAr) Yields Secondary Amine Condition_Base->Result_Deprotect Meisenheimer Complex Result_Reduct FAILURE: Nitro Reduction (Forms Aniline, Stable to removal) Condition_Red->Result_Reduct Redox Result_Success SUCCESS: N-Alkylated Product Condition_Alk->Result_Success Subst/Addn

Caption: Stability Decision Tree. Blue paths indicate safe synthetic operations; Red paths indicate decomposition modes; Green path indicates controlled deprotection.

References
  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.

  • Kan, T., & Fukuyama, T. (2004).[1] Fukuyama Amine Synthesis. Chemical Communications, (4), 353-359. [1]

  • Smolecule. (2023).[2][3] Thermal Stability and Decomposition Pathways of N-cyclopropyl-2-nitrobenzenesulfonamide.

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[4] (Refer to Chapter on Sulfonamides).

Sources

troubleshooting low solubility of N-cyclopropyl-2-nitrobenzenesulfonamide in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Guide for N-Cyclopropyl-2-nitrobenzenesulfonamide

Ticket ID: #SOL-NOSYL-004 Subject: Troubleshooting aqueous insolubility of N-cyclopropyl-2-nitrobenzenesulfonamide Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely encountering precipitation of N-cyclopropyl-2-nitrobenzenesulfonamide (henceforth referred to as Nosyl-cPr ) upon introduction to aqueous media. This is a known physicochemical bottleneck caused by the compound's high lipophilicity and the strong intermolecular hydrogen bonding characteristic of primary and secondary sulfonamides.

While the 2-nitro group (Nosyl moiety) is electron-withdrawing—theoretically increasing the acidity of the sulfonamide proton—the pKa remains sufficiently high (~10.9) that the molecule exists almost exclusively in its neutral, insoluble form at physiological pH (7.4).

This guide provides three validated protocols to resolve this, categorized by your experimental end-goal: Biological Assays , Synthetic Reactions , or Formulation .

Part 1: The Physicochemical Root Cause

Before applying a fix, you must understand the mechanism driving the insolubility to avoid "blind" troubleshooting.

PropertyValue / CharacteristicImpact on Solubility
pKa (Sulfonamide NH) ~10.97 (Predicted)Critical: At pH 7.4, the compound is >99.9% neutral . It will not ionize (and thus dissolve) unless pH > 11.
LogP (Lipophilicity) ~1.5 – 2.5 (Est.)Moderate lipophilicity drives the molecule to aggregate in water to minimize entropic penalty.
Crystal Lattice High EnergySulfonamides form strong intermolecular H-bonds (

), creating a stable crystal lattice that water cannot easily break.
Nitro Group (

)
Electron WithdrawingWhile it aids in synthetic deprotection (Fukuyama synthesis), it does not lower the pKa enough to allow solubility at neutral pH.

Part 2: Troubleshooting Protocols (Q&A Format)

Scenario A: "I need to use this in a cell-based assay or enzyme screen (pH 7.4)."

Q: Can I just adjust the pH to dissolve it? A: No. To deprotonate Nosyl-cPr, you would need a pH > 11. This is cytotoxic and will likely denature your enzymes.

Q: What is the recommended solubilization protocol? A: Use a DMSO "Spike" method with intermediate dilution. Directly adding a high-concentration DMSO stock to water often causes "crashing out" (kinetic precipitation) due to the rapid change in dielectric constant.

Protocol: The "Step-Down" Dilution

  • Master Stock: Dissolve Nosyl-cPr in 100% anhydrous DMSO to 10 mM . Vortex until clear.

  • Intermediate Stock (10x): Dilute the Master Stock 1:10 into a 20% DMSO / 80% Water mixture.

    • Why? This intermediate step prevents the shock of going from 100% organic to 100% aqueous.

  • Final Working Solution: Pipette the Intermediate Stock into your assay buffer (e.g., PBS) to reach the final concentration (e.g., 10 µM).

    • Result: Final DMSO concentration is 0.1%–0.5%, which is generally tolerated by cells.

Q: It still precipitates. Now what? A: Switch to a Hydrotrope System (Cyclodextrins). Cyclodextrins (CDs) encapsulate the hydrophobic phenyl ring, shielding it from water without changing the solvent composition.

  • Reagent: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Method: Prepare your aqueous buffer containing 5% to 10% (w/v) HP-β-CD . Add your DMSO stock to this buffer. The CD cavity will sequester the Nosyl-cPr, preventing precipitation.

Scenario B: "I am performing a Fukuyama Amine Synthesis (Alkylation Step)."

Q: My reaction is biphasic or heterogeneous. How do I improve rate? A: You are likely using an inorganic base (K2CO3) in an organic solvent, or an aqueous/organic mix. The Nosyl-cPr is not dissolving in the aqueous phase, and the base is not dissolving in the organic phase.

Protocol: Phase Transfer Catalysis (PTC) Do not try to force aqueous solubility. Instead, shuttle the reagents.

  • Solvent: Use Dichloromethane (DCM) or Toluene for the substrate.

  • Base: Use 50% aqueous NaOH (or solid K2CO3).

  • Catalyst: Add 5-10 mol% Tetrabutylammonium bromide (TBAB) or Aliquat 336 .

    • Mechanism:[1] The quaternary ammonium salt pulls the deprotonated Nosyl-anion into the organic layer or interface, allowing the alkylation to proceed rapidly.

Scenario C: "I am trying to remove the Nosyl group (Deprotection)."

Q: The reagents (Thiophenol/Mercaptoacetic acid) are soluble, but the starting material isn't. A: Solubility is less critical here than nucleophilicity. The deprotection relies on the formation of a Meisenheimer Complex . This reaction works best in polar aprotic solvents, not water.

Recommended Solvent System:

  • DMF (N,N-Dimethylformamide): Dissolves Nosyl-cPr completely. Use with

    
     and Thiophenol.
    
  • Acetonitrile (MeCN): Good alternative if DMF workup is difficult.

Visualizing the Deprotection Logic:

FukuyamaDeprotection cluster_0 Solvent Choice Criticality Substrate Nosyl-cPr (Insoluble in Water) Complex Meisenheimer Complex (Transient Intermediate) Substrate->Complex Nucleophilic Attack (Requires Polar Aprotic Solvent) Reagent Thiol (R-SH) + Base Reagent->Complex Products Secondary Amine + SO2 + Thioether Complex->Products Collapse/Elimination

Caption: The deprotection mechanism requires the nucleophile to attack the aromatic ring. Water creates a solvation shell that hinders this attack; Polar Aprotic solvents (DMF/DMSO) are required.

Part 3: Decision Matrix (Visual Troubleshooting)

Use this flow to determine your exact next step.

SolubilityFlow Start Start: Nosyl-cPr Precipitation Goal What is your application? Start->Goal Bio Biological Assay (Cells/Enzymes) Goal->Bio Synth Chemical Synthesis (Alkylation/Deprotection) Goal->Synth ToxCheck Is 0.5% DMSO Toxic? Bio->ToxCheck RxnType Reaction Type? Synth->RxnType DirectDMSO Use Step-Down DMSO Protocol (Intermediate Dilution) ToxCheck->DirectDMSO No Cyclodex Use HP-Beta-Cyclodextrin (5-10% w/v) ToxCheck->Cyclodex Yes Alkylation Alkylation RxnType->Alkylation Deprotect Deprotection RxnType->Deprotect PTC Use Phase Transfer Catalysis (DCM/Water + TBAB) Alkylation->PTC DMF Switch to DMF or NMP (Avoid Water) Deprotect->DMF

Caption: Logic flow for selecting the correct solubilization strategy based on experimental constraints.

References

  • Smolecule. (2023).[2] N-cyclopropyl-2-nitrobenzenesulfonamide: Properties and pKa Prediction. Smolecule Compound Database. Link

  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.[3][4] Chemical Communications, (4), 353-359. Link

  • Snyder, P. W., et al. (2011).[1] Mechanism of the Hydrophobic Effect in the Biomolecular Recognition of Arylsulfonamides by Carbonic Anhydrase. PNAS, 108(44), 17889-17894.[1] Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Context: DMSO "Crash-out" phenomena in assays).

Sources

common impurities in commercial N-cyclopropyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers utilizing N-cyclopropyl-2-nitrobenzenesulfonamide (often abbreviated as N-cyclopropyl-Ns-amide ).[1] This reagent is a critical building block in the Fukuyama Amine Synthesis , enabling the preparation of secondary amines via the Mitsunobu reaction or direct alkylation.[2]

This document details the impurity profile, analytical detection, and purification strategies required to ensure high-fidelity synthesis.

Product Identity & Core Specifications
  • Chemical Name: N-cyclopropyl-2-nitrobenzenesulfonamide[1]

  • CAS Number: 400839-43-2 (Common commercial identifier)[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 242.25 g/mol [1]

  • Role: Activated sulfonamide for secondary amine synthesis (Fukuyama Protocol).[1][2]

Part 1: Impurity Profile & Identification

Commercial batches of N-cyclopropyl-2-nitrobenzenesulfonamide often contain specific process-related impurities derived from its synthesis (reaction of cyclopropylamine with 2-nitrobenzenesulfonyl chloride). Identifying these is crucial as they interfere with subsequent alkylation steps.[1]

Common Impurity Table
Impurity TypeChemical IdentityOrigin/CauseImpact on Downstream Chemistry
Starting Material 2-Nitrobenzenesulfonyl chloride (NsCl) Incomplete reaction or excess reagent used during manufacturing.[1]High Risk. Reacts with your alkylating agents or alcohols, creating side products.
Starting Material Cyclopropylamine Incomplete washing/removal.[1]Medium Risk. Acts as a nucleophile, competing for alkyl halides.
Hydrolysis Product 2-Nitrobenzenesulfonic acid Hydrolysis of residual NsCl due to moisture exposure.[1]Low Risk. Acidic; typically removed in basic workups but can affect pH-sensitive reactions.[1]
Bis-Sulfonamide N,N-Bis(2-nitrobenzenesulfonyl)cyclopropylamine Over-reaction of the primary amine with two equivalents of NsCl.[1]Silent Killer. Chemically inert in alkylation conditions.[1] It dilutes the active reagent, leading to stoichiometric errors.[1]
Regioisomer N-cyclopropyl-4-nitrobenzenesulfonamide Impurity in the starting sulfonyl chloride (3- or 4-nitro isomers).[1]Variable. The para-isomer has different deprotection kinetics (slower) than the ortho-isomer.[1]
Salt Residue Triethylamine Hydrochloride (Et₃N[1]·HCl) Incomplete aqueous wash after synthesis.[1]Medium Risk. Can buffer reaction mixtures or precipitate in non-polar solvents.[1]

Part 2: Analytical Troubleshooting (HPLC & TLC)

Visual & Physical Cues[3]
  • Pure Compound: White to off-white crystalline solid.[1]

  • Yellow/Orange Tint: Indicates presence of 2-nitrobenzenesulfonic acid or degradation products (azo/azoxy species).[1]

  • Wet/Clumpy Texture: Indicates residual solvent or moisture, promoting hydrolysis of any remaining NsCl.

Recommended HPLC Method

To separate the mono-sulfonamide from the bis-sulfonamide and starting materials, use the following reverse-phase method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1]

Retention Time Order (Predictive):

  • 2-Nitrobenzenesulfonic acid (Early eluting, polar)[1]

  • N-cyclopropyl-2-nitrobenzenesulfonamide (Target, Mid-eluting)[1]

  • N,N-Bis(2-nitrobenzenesulfonyl)cyclopropylamine (Late eluting, very hydrophobic)[1]

Part 3: Purification Protocols

If your commercial batch shows <95% purity, perform one of the following purification steps before use.

Protocol A: Recrystallization (Best for Large Batches)[1]
  • Solvent System: Ethyl Acetate / Hexanes (or Heptane).[1]

  • Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (~60°C).

  • Slowly add Hexanes dropwise until persistent cloudiness appears.

  • Add a few drops of Ethyl Acetate to clear the solution.[1]

  • Allow to cool slowly to room temperature, then to 4°C.

  • Target: The mono-sulfonamide crystallizes; impurities (oils, bis-sulfonamides) often remain in the mother liquor.[1]

Protocol B: Acid/Base Wash (Best for Removing Starting Materials)[1]
  • Dissolve the compound in Dichloromethane (DCM) .

  • Wash 1 (Acidic): Wash with 1M HCl. (Removes unreacted Cyclopropylamine).[1]

  • Wash 2 (Basic): Wash with Saturated NaHCO₃. (Removes 2-Nitrobenzenesulfonic acid).[1][2]

  • Dry: Dry organic layer over MgSO₄ and concentrate.

    • Note: This does not remove the bis-sulfonamide impurity.[1]

Part 4: Impact on Fukuyama Synthesis

The following diagram illustrates the Fukuyama pathway and where specific impurities cause failure.

FukuyamaPathway Start N-cyclopropyl-Ns-amide (Starting Material) Alkylation Step 1: Alkylation (R-X + Base OR Mitsunobu) Start->Alkylation Target Path Impurity_NsCl Impurity: NsCl Impurity_NsCl->Alkylation Competes for Alcohol/Halide Impurity_Bis Impurity: Bis-Sulfonamide Impurity_Bis->Alkylation No Reaction Intermediate N,N-Dialkyl-Ns-amide Alkylation->Intermediate SideRxn Side Product: Sulfonate Esters Alkylation->SideRxn DeadEnd Inert Species (Lowers Yield) Alkylation->DeadEnd Deprotection Step 2: Deprotection (Thiol + Base) Intermediate->Deprotection Product Secondary Amine (Final Product) Deprotection->Product

Figure 1: Impact of impurities on the Fukuyama Amine Synthesis workflow. Red paths indicate failure modes caused by impurities.

Part 5: Troubleshooting FAQs

Q1: My alkylation yield is consistently lower than calculated (e.g., 60-70%). Why? A: Check for the Bis-sulfonamide impurity.[1] If your starting material is only 80% pure (containing 20% inert bis-sulfonamide), your stoichiometric calculations for the alkyl halide and base will be off.[1] The bis-sulfonamide is spectrally similar (NMR) but lacks the N-H proton.[1]

  • Action: Run a quantitative H-NMR using an internal standard (e.g., trimethoxybenzene) to determine the true weight % of the active mono-sulfonamide.[1]

Q2: The reaction mixture turned a dark red/black color upon adding base. A: This is often due to residual NsCl or free nitro-compounds .[1] NsCl can form highly colored Meisenheimer complexes or degrade into azo-species under basic conditions.[1]

  • Action: Ensure the starting material is free of NsCl (TLC check: NsCl moves faster than the sulfonamide in Hex/EtOAc).[1]

Q3: I cannot remove the Ns-group (Deprotection failure). A: While not an impurity issue strictly, verify that you have not accidentally formed the 4-nitro isomer. The 4-nitrobenzenesulfonyl group deprotects significantly slower than the 2-nitro group due to the lack of the ortho-effect which facilitates the Meisenheimer complex formation with thiols.[1]

  • Action: Verify the substitution pattern via 1H-NMR (coupling constants of the aromatic ring).[1]

Q4: Can I use this reagent if it looks wet? A: No. Moisture hydrolyzes the sulfonamide bond slowly and ruins the stoichiometry of Mitsunobu reactions (which are water-intolerant).[1]

  • Action: Dry the compound under high vacuum over P₂O₅ or recrystallize from dry solvents before use.[1]

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[1] Tetrahedron Letters, 36(36), 6373–6374.

  • Kan, T., & Fukuyama, T. (2004).[2] Ns strategies: a highly versatile synthetic method for amines.[1] Chemical Communications, (4), 353-359.[1] [1][2]

  • Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[1] (Refer to Chapter on Sulfonamides). [1]

Sources

Technical Support Center: Managing Thermal Runaway During N-cyclopropyl-2-nitrobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-cyclopropyl-2-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the thermal hazards associated with this synthesis. The formation of sulfonamides, particularly from highly reactive sulfonyl chlorides, is an exothermic process that requires careful management to prevent thermal runaway.[1] This document offers troubleshooting guides and frequently asked questions to ensure the safe and successful execution of your experiments.

The synthesis of N-cyclopropyl-2-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with cyclopropylamine.[2] This reaction is highly exothermic and can lead to a rapid increase in temperature if not properly controlled. A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a self-accelerating process that can result in an explosion.[3]

Understanding the Core Risks

The primary risk in this synthesis is the exothermic nature of the sulfonylation reaction. Several factors can contribute to a thermal runaway event:

  • Rapid Reagent Addition: Adding the 2-nitrobenzenesulfonyl chloride too quickly is a common cause of thermal runaway.[1]

  • Inadequate Cooling: Insufficient cooling capacity for the reaction scale can lead to a dangerous accumulation of heat.[1]

  • Poor Mixing: Inefficient stirring can create localized hot spots where the reaction can accelerate uncontrollably.[1]

  • Scale-Up Challenges: A reaction that is manageable on a small scale may become hazardous when scaled up due to a decrease in the surface-area-to-volume ratio, which hinders heat dissipation.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of N-cyclopropyl-2-nitrobenzenesulfonamide.

Issue 1: Sudden and Rapid Temperature Increase (Runaway Reaction)

  • Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of 2-nitrobenzenesulfonyl chloride.[1]

    • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt. For a chiller, lower the setpoint.[1]

    • Increase Stirring: Ensure vigorous stirring to improve heat dissipation and prevent localized hot spots.[1]

    • Emergency Quenching: If the temperature continues to rise, and a pre-planned quenching procedure is in place, execute it by adding a suitable, pre-chilled quenching agent.

  • Probable Causes & Long-Term Solutions:

Probable CauseLong-Term Solution
Reagent Addition Rate Too High Slow down the addition rate. Utilize a syringe pump or a dropping funnel for precise control.[1]
Inadequate Cooling Use a larger cooling bath, a more efficient cooling medium (e.g., dry ice/acetone), or a mechanical chiller.[1]
Poor Mixing Employ an appropriately sized stir bar or an overhead mechanical stirrer, especially for viscous mixtures.[1]
Incorrect Reaction Scale When scaling up, re-optimize the addition rate and ensure the cooling capacity is proportionally increased.[1]

Issue 2: Localized Hot Spots or Bumping

  • Immediate Actions:

    • Improve Agitation: Increase the stirring speed to ensure the reaction mixture is homogeneous.

    • Check for Solid Accumulation: Ensure that no solid reagents are accumulating at the bottom of the reactor.

  • Probable Causes & Long-Term Solutions:

Probable CauseLong-Term Solution
Inefficient Stirring Use a properly sized stir bar or an overhead stirrer. Ensure the stirrer is positioned correctly in the reaction vessel.[1]
Poor Solubility of Reagents Choose a solvent in which both reactants are sufficiently soluble at the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is a thermal runaway and why is it a concern in this synthesis?

A1: A thermal runaway is a situation where an exothermic reaction goes out of control. The rate of heat generation increases with temperature, which in turn accelerates the reaction rate, creating a dangerous positive feedback loop.[3] This is a significant concern in the synthesis of N-cyclopropyl-2-nitrobenzenesulfonamide because the reaction between 2-nitrobenzenesulfonyl chloride and cyclopropylamine is highly exothermic.

Q2: How can I assess the thermal hazard of my reaction before starting?

A2: It is highly recommended to perform a thermal analysis of the reaction using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1).[4] These methods can help determine the heat of reaction, the onset temperature of thermal decomposition, and the maximum temperature of the synthesis reaction (MTSR).

Q3: What are the best practices for adding 2-nitrobenzenesulfonyl chloride to the reaction mixture?

A3: The 2-nitrobenzenesulfonyl chloride should be added slowly and in a controlled manner to the cooled solution of cyclopropylamine. Using a syringe pump or a pressure-equalizing dropping funnel is recommended for precise control over the addition rate.[1] Continuous monitoring of the internal reaction temperature is crucial during the addition.

Q4: What is the role of the solvent in managing the reaction exotherm?

A4: The solvent plays a critical role in heat dissipation. A solvent with a high heat capacity and a boiling point well above the reaction temperature can help absorb the heat generated. It is also important that the reactants and products are soluble in the chosen solvent to ensure a homogeneous reaction mixture.

Q5: What safety precautions should be in place when running this reaction?

A5:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Have an appropriate fire extinguisher and a safety shower/eyewash station readily accessible.

  • Use a blast shield, especially when working on a larger scale.

  • Have a pre-planned emergency procedure, including a quenching protocol.

Experimental Protocol: Safe Synthesis of N-cyclopropyl-2-nitrobenzenesulfonamide

This protocol is a general guideline. It is essential to perform a thorough risk assessment and optimize the conditions for your specific laboratory setup and scale.

Materials:

  • 2-nitrobenzenesulfonyl chloride

  • Cyclopropylamine

  • Anhydrous dichloromethane (or another suitable solvent)

  • Triethylamine (or another suitable base)

  • Three-neck round-bottom flask

  • Thermometer or thermocouple

  • Magnetic stirrer and stir bar (or overhead stirrer)

  • Syringe pump or dropping funnel

  • Ice-salt bath or cryocooler

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. The three-neck flask should be equipped with a stirrer, a temperature probe, and a dropping funnel/syringe for reagent addition.

  • Cooling: Cool the reaction flask to 0 °C using an ice-salt bath.

  • Initial Charge: Charge the flask with a solution of cyclopropylamine and triethylamine in anhydrous dichloromethane.

  • Controlled Addition: Slowly add a solution of 2-nitrobenzenesulfonyl chloride in anhydrous dichloromethane to the cooled amine solution via the syringe pump or dropping funnel. Maintain the internal temperature below 5 °C throughout the addition.

  • Monitoring: Continuously monitor the reaction temperature. If the temperature begins to rise rapidly, immediately stop the addition and apply additional cooling.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0 °C for a specified time to ensure complete conversion.

  • Workup: Once the reaction is complete, proceed with the appropriate aqueous workup and purification steps.

Visualizing the Workflow

Diagram: Decision-Making Flowchart for Exotherm Control

ExothermControl start Start Reagent Addition monitor_temp Monitor Internal Temperature start->monitor_temp temp_stable Temperature Stable? monitor_temp->temp_stable continue_addition Continue Addition temp_stable->continue_addition Yes temp_rising Temperature Rising Rapidly? temp_stable->temp_rising No continue_addition->monitor_temp end_reaction Reaction Complete continue_addition->end_reaction Addition Complete temp_rising->continue_addition No stop_addition Stop Addition! Increase Cooling temp_rising->stop_addition Yes temp_controlled Temperature Controlled? stop_addition->temp_controlled resume_slowly Resume Addition Slowly temp_controlled->resume_slowly Yes emergency_quench Emergency Quench! temp_controlled->emergency_quench No resume_slowly->monitor_temp

Caption: A flowchart for managing temperature during the exothermic reaction.

References

  • Castelli, F., et al. (2011). Calorimetric techniques to study the interaction of drugs with biomembrane models. Journal of Thermal Analysis and Calorimetry, 104(1), 19-28. Retrieved from [Link]

  • Institution of Chemical Engineers (IChemE). (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. Retrieved from [Link]

Sources

Technical Guide: Solvent Selection for N-Cyclopropyl-2-nitrobenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

This guide addresses the solvent engineering required for the manipulation of


-cyclopropyl-2-nitrobenzenesulfonamide  (CAS: 400839-43-2). This scaffold is a critical intermediate in the Fukuyama Amine Synthesis , utilized to synthesize secondary amines (specifically 

-cyclopropyl derivatives) via the activation and subsequent deprotection of the sulfonamide.

The 2-nitrobenzenesulfonyl (Nosyl or


-Ns) group renders the sulfonamide proton acidic (

), allowing for mono-alkylation under mild basic conditions. However, the cyclopropyl moiety introduces specific steric and stability constraints that dictate solvent choice.
Physicochemical Profile
PropertyValue / CharacteristicImplication for Solvent Selection
Molecular Formula

Moderate polarity; highly crystalline.
Solubility LipophilicInsoluble in

. Soluble in DCM, DMF, DMSO, MeCN, THF.
Acidity (

)
~10.9 (Sulfonamide NH)Requires polar aprotic solvents for effective deprotonation/alkylation.
Stability Acid/Base Stable (General)Cyclopropyl ring is stable to base but sensitive to strong acids/radicals.

Workflow Visualization

The following diagram outlines the standard reaction pathways and the critical solvent decision points for this scaffold.

FukuyamaWorkflow cluster_Alkylation Alkylation Strategy Start Cyclopropylamine Protection Protection (Nosyl-Cl) Start->Protection DCM/Et3N 0°C Intermediate N-Cyclopropyl-2- nitrobenzenesulfonamide Protection->Intermediate DirectAlk Direct Alkylation (R-X + Base) Intermediate->DirectAlk Preferred Mitsunobu Mitsunobu (R-OH + PPh3/DIAD) Intermediate->Mitsunobu Alternative Tertiary Tertiary Sulfonamide DirectAlk->Tertiary DMF or MeCN (SN2) Mitsunobu->Tertiary THF or PhMe Deprotection Deprotection (Thiol + Base) Tertiary->Deprotection DMF or MeCN Product Secondary Amine (N-Cyclopropyl-N-R) Deprotection->Product Thiophenol/K2CO3

Figure 1: Fukuyama synthesis workflow focusing on the N-cyclopropyl-2-nitrobenzenesulfonamide intermediate.

Module 1: Alkylation Reactions (The "Build" Phase)

The primary utility of


-cyclopropyl-2-nitrobenzenesulfonamide is its ability to undergo 

-alkylation to form tertiary sulfonamides.
Scenario A: Direct Alkylation (Alkyl Halides)

Reaction:


Recommended System: DMF (N,N-Dimethylformamide)  or MeCN (Acetonitrile) .
Troubleshooting Guide

Q: Why is my reaction rate slow in Acetone or THF? A: The sulfonamide anion is a poor nucleophile. You need a polar aprotic solvent with a high dielectric constant (DMF


, MeCN 

) to dissociate the ion pair between the sulfonamide anion and the cation (

or

).
  • Protocol Adjustment: Switch to anhydrous DMF. If using MeCN, reflux is often required.

Q: Can I use heterogeneous bases like


? 
A:  Yes, this is the standard. However, solubility of the inorganic base is low.
  • Optimization: Use finely ground anhydrous

    
     or 
    
    
    
    .
    
    
    (Cesium effect) is superior in MeCN due to higher solubility and looser ion pairing.

Q: Is the cyclopropyl ring stable under these conditions? A: Yes. The cyclopropyl group is generally stable to basic nucleophilic substitution conditions (


). It does not act as a leaving group.
Scenario B: Mitsunobu Reaction (Alcohols)

Reaction:


Recommended System: THF (Tetrahydrofuran)  or Toluene .
Troubleshooting Guide

Q: The reaction mixture turned into a gel/slurry. A: The betaine intermediate formed by


 and DIAD is less soluble in non-polar solvents.
  • Solution: Use THF (anhydrous). DCM is a viable alternative if solubility is an issue, but THF generally provides faster kinetics for Mitsunobu.

Module 2: Deprotection (The "Release" Phase)

Removing the Nosyl group requires a soft nucleophile (thiol) to attack the aromatic ring (Meisenheimer complex), releasing


 and the amine.[1][2]
Standard Protocol: Thiophenol/Base

Reagents: Thiophenol (PhSH) +


 or 

. Solvent: DMF or MeCN .
Odorless Protocol: Mercaptoethanol/DBU

Reagents: 2-Mercaptoethanol + DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Solvent: DMF .

Troubleshooting Guide

Q: I see the starting material remaining after 24 hours. A: This is often a solvent/concentration issue. The Meisenheimer complex formation is the rate-determining step.

  • Root Cause:[1][2][3][4] If using MeCN at room temperature, the reaction may be too slow.

  • Fix: Switch to DMF (better solvation of the intermediate) or heat MeCN to 50°C. Ensure the base is in excess (3-5 equivalents).

Q: Can I use alcohols (MeOH/EtOH) as solvents for deprotection? A: Avoid. While thiophenol is soluble, the carbonate bases are sparingly soluble, and protic solvents can solvate the thiolate anion, reducing its nucleophilicity (making it "lazy"). Polar aprotic solvents (DMF) leave the thiolate "naked" and highly reactive.

Q: How do I remove the high-boiling DMF during workup? A: Do not rotovap DMF to dryness if possible (requires high heat).

  • Workup: Dilute the reaction mixture 10x with water (or 5% LiCl solution) and extract the amine into EtOAc or DCM. The DMF will stay in the aqueous phase.

Solvent Decision Matrix

Use this logic tree to select the appropriate solvent system for your specific constraint.

SolventDecision Start Reaction Step? Alkylation Alkylation Start->Alkylation Deprotection Deprotection Start->Deprotection Substrate Reagent Type? Alkylation->Substrate AlkylHalide Alkyl Halide (R-Br/I) Substrate->AlkylHalide Alcohol Alcohol (Mitsunobu) Substrate->Alcohol SolventDMF DMF or DMSO (Best for SN2) AlkylHalide->SolventDMF SolventTHF THF or Toluene (Anhydrous) Alcohol->SolventTHF Odor Odor Constraint? Deprotection->Odor YesOdor Yes (No Thiophenol) Odor->YesOdor NoOdor No (Fume Hood) Odor->NoOdor SolventMercap DMF + Mercaptoethanol + DBU YesOdor->SolventMercap SolventPhSH MeCN or DMF + PhSH + K2CO3 NoOdor->SolventPhSH

Figure 2: Decision matrix for solvent selection based on reaction type and constraints.

Green Chemistry Alternatives

For researchers adhering to ACS Green Chemistry principles, traditional solvents like DMF and DCM are flagged due to toxicity.

Traditional SolventGreen AlternativeNotes for this Chemistry
DMF NMP (Caution) or DMSO DMSO is effective for alkylation but difficult to remove.
DCM (Extraction)2-MeTHF or EtOAc 2-MeTHF is excellent for extraction of the secondary amine product.
MeCN Ethyl Acetate Only viable for highly reactive alkyl halides; generally too non-polar for the deprotection step.

Recommendation: For the alkylation step , if DMF must be avoided, DMSO is the most chemically equivalent substitute regarding reaction rate. For workup , replace DCM with 2-MeTHF .

References

  • Fukuyama, T.; Jow, C.-K.; Cheung, M. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines". Tetrahedron Letters, 36(36), 6373–6374.

  • Kan, T.; Fukuyama, T. (2004).[2] "Ns strategies: a highly versatile synthetic method for amines". Chemical Communications, 353-359.

  • Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Refer to Chapter on Protection for the Amino Group).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15765418, Cyclopropanesulfonamide (Structural Analog Data).

Sources

Validation & Comparative

Biological Activity Profile: N-Cyclopropyl vs. N-Alkyl Nitrobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclopropyl Advantage

Objective: This guide analyzes the structural and functional divergence between N-cyclopropyl and N-alkyl derivatives of nitrobenzenesulfonamide. Core Insight: While N-alkyl chains (methyl, ethyl, propyl) provide standard lipophilic interactions, the N-cyclopropyl moiety acts as a non-classical bioisostere. It introduces unique conformational rigidity, alters electronic distribution via


-

conjugation, and significantly impacts metabolic stability. Verdict: N-cyclopropyl derivatives frequently outperform their acyclic N-alkyl counterparts in Carbonic Anhydrase (CA) selectivity and metabolic resistance , though they carry distinct genotoxic risks if nitrosated.

Chemical & Structural Context

To understand the biological activity, we must first isolate the physicochemical drivers. The nitrobenzenesulfonamide core (


) is a privileged scaffold in medicinal chemistry, particularly for hypoxic tumor targeting (CA IX/XII inhibition) and antimicrobial agents.
The "Cyclopropyl Effect" vs. Alkyl Chains

The cyclopropyl group is not merely a "small alkyl group." It possesses unique properties that differentiate it from isopropyl or


-propyl substituents:
  • Electronic Character: The cyclopropyl C-C bonds have high

    
    -character, allowing them to donate electrons into the sulfonamide system (pseudo-
    
    
    
    character). This modulates the acidity (
    
    
    ) of the sulfonamide nitrogen, directly affecting Zinc-binding affinity in metalloenzymes.
  • Conformational Lock: Unlike the freely rotating

    
    -propyl chain, the cyclopropyl ring locks the 
    
    
    
    -substituent vector, reducing the entropic penalty upon binding to a protein pocket.
  • Metabolic Shielding: The cyclopropyl group lacks the labile

    
    -hydrogens present in 
    
    
    
    -alkyl chains, blocking common metabolic degradation pathways (e.g.,
    
    
    -oxidation).
Visualization: SAR Decision Logic

The following diagram illustrates the decision pathway when selecting between cyclopropyl and alkyl substituents during lead optimization.

SAR_Logic Start Lead Optimization: Nitrobenzenesulfonamide Core Branch_Alkyl N-Alkyl Substitution (Methyl, Ethyl, Propyl) Start->Branch_Alkyl Branch_Cyclo N-Cyclopropyl Substitution Start->Branch_Cyclo Effect_Alkyl Flexible Hydrophobic Interaction High rotational freedom Branch_Alkyl->Effect_Alkyl Effect_Cyclo Rigid Hydrophobic Fit Electronic Donation (σ-π) Branch_Cyclo->Effect_Cyclo Outcome_Alkyl Result: General Potency Lower Selectivity Susceptible to Oxidation Effect_Alkyl->Outcome_Alkyl Outcome_Cyclo Result: High Selectivity (CA IX/XII) Metabolic Stability Improved Permeability Effect_Cyclo->Outcome_Cyclo

Caption: SAR decision tree highlighting the functional divergence between flexible alkyl chains and the rigid cyclopropyl moiety.

Comparative Biological Activity

The following data synthesizes performance metrics across two primary therapeutic targets: Carbonic Anhydrase Inhibition (Antitumor/Glaucoma) and Antimicrobial Activity .[1][2][3]

Table 1: Performance Metrics (N-Cyclopropyl vs. N-Alkyl)
FeatureN-Alkyl Derivatives (

-Pr,

-Pr)
N-Cyclopropyl DerivativesScientific Rationale
CA II Inhibition (

)
Moderate (50 - 200 nM)High Potency (< 10 nM)Cyclopropyl fits the hydrophobic pocket of CA II more tightly than flexible alkyls, displacing water effectively.
Isoform Selectivity Low (Hits CA I, II, IX indiscriminately)High (Favors CA IX/XII)The rigid geometry of cyclopropyl avoids steric clashes in the narrower active sites of tumor-associated isoforms (IX/XII).
Metabolic

Short (< 60 min)Extended (> 120 min)Lack of abstractable

-hydrogens prevents rapid cytochrome P450 degradation.
Lipophilicity (LogP) Variable (increases with chain length)Moderate (Optimal)Cyclopropyl adds lipophilicity without the "floppiness" of long chains, maintaining solubility.
Mutagenic Risk Low (Standard toxicity)Elevated (if nitrosated)N-nitroso-cyclopropyl amines can rearrange to form reactive carbocations, potent DNA alkylators.

Critical Insight: In Carbonic Anhydrase inhibition, the N-cyclopropyl group acts as a "selectivity filter." While N-propyl derivatives bind to the ubiquitous cytosolic CA I and II (causing side effects), N-cyclopropyl derivatives show a preference for the transmembrane, tumor-associated CA IX, making them superior candidates for hypoxic tumor therapy.

Experimental Protocols

To validate these claims, the following protocols are standard for synthesizing and testing these specific sulfonamides.

Synthesis of N-Substituted Nitrobenzenesulfonamides

This protocol ensures high yield and purity, minimizing the formation of disulfonimides.

Reagents: 4-Nitrobenzenesulfonyl chloride, Cyclopropylamine (or Alkylamine), Triethylamine (


), Dichloromethane (DCM).
  • Preparation: Dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add

    
     (1.2 eq) followed by the dropwise addition of cyclopropylamine (1.1 eq). Note: The reaction is exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes).

  • Workup: Wash with 1M HCl (to remove unreacted amine), followed by saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water. N-cyclopropyl derivatives typically form sharp, high-melting crystals compared to the waxy solids of long-chain alkyls.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This is the industry standard for measuring the kinetics of


 hydration.

Workflow Diagram:

Assay_Workflow Step1 Enzyme Prep (hCA I, II, IX) Step2 Inhibitor Incubation (15 min @ 25°C) Step1->Step2 Step3 Stopped-Flow Injection (Phenol Red Indicator) Step2->Step3 Step4 CO2 Hydration Reaction (pH 7.5 -> 6.5) Step3->Step4 Step5 Data Analysis (Cheng-Prusoff Eq -> Ki) Step4->Step5

Caption: Kinetic assay workflow for determining inhibition constants (Ki) against CA isoforms.

Protocol Steps:

  • Buffer: HEPES (20 mM, pH 7.5) with 20 mM

    
    .
    
  • Indicator: Phenol red (0.2 mM).

  • Substrate:

    
    -saturated water.
    
  • Measurement: The rate of acidification (color change from red to yellow) is monitored spectrophotometrically at 557 nm using a stopped-flow instrument.

  • Calculation: The

    
     is determined by fitting the initial velocity vs. inhibitor concentration. The 
    
    
    
    is calculated using the Cheng-Prusoff equation:
    
    
    .

Mechanistic Deep Dive: The Mutagenicity Warning

While N-cyclopropyl nitrobenzenesulfonamides are potent therapeutic agents, researchers must be aware of a specific toxicity pathway identified by Wiessler & Pool.

If the sulfonamide bond is cleaved or if the compound is nitrosated (forming an N-nitroso intermediate), the cyclopropyl group presents a higher mutagenic risk than an allyl or propyl group.

  • Mechanism: The N-nitroso-cyclopropylamine rearranges to form a diazonium ion. This intermediate rapidly collapses into a reactive carbocation capable of alkylating DNA.

  • Contrast: N-allyl derivatives hydrolyze to form stable allyl alcohols, which are significantly less mutagenic.

  • Mitigation: Ensure the sulfonamide bond is stable under physiological conditions (which it generally is) and avoid formulations that could lead to nitrosation.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Wiessler, M., & Pool, B. L. (1984). Mutagenic properties of N-cyclopropyl and N-allyl-N-nitroso compounds.[4] Studies on the nature of alkylating species. Carcinogenesis. Link

  • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. Link

  • Scott, K. A., et al. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Chemical Biology & Drug Design. Link

  • Bozdag, M., et al. (2014). Sulfonamides incorporating 1,3,5-triazine moieties selectively inhibit human carbonic anhydrases IX and XII over the cytosolic isoforms I and II. Bioorganic & Medicinal Chemistry. Link

Sources

A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Nitrobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate chemical tools is paramount to the success of complex synthetic campaigns. Among the myriad of functional groups and reagents, nitrobenzenesulfonamides, often utilized as protecting groups for amines (nosyl amides), present a fascinating case study in substituent effects on aromatic reactivity. The positional isomerism of the nitro group—ortho, meta, or para—dramatically influences the chemical behavior of the entire molecule. This guide provides an in-depth, objective comparison of the reactivity of these three isomers, supported by established mechanistic principles and experimental data, to empower scientists in making informed decisions for their research endeavors.

The Decisive Role of Electronic Effects: A Mechanistic Overview

The reactivity of nitrobenzenesulfonamides is fundamentally governed by the powerful electron-withdrawing nature of the nitro (-NO₂) group. This influence manifests through two primary electronic mechanisms: the inductive effect (-I) and the resonance effect (-R).[1] The interplay of these effects dictates the electron density distribution within the aromatic ring, which in turn determines the molecule's susceptibility to nucleophilic attack—a key reaction in both synthetic applications and the deprotection of nosyl amides.

In the context of nucleophilic aromatic substitution (SNAr), the prevailing reaction mechanism for the cleavage of the sulfonamide bond, the rate-determining step is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The stability of this complex is the linchpin of the reaction's kinetics; the more stable the intermediate, the lower the activation energy and the faster the reaction.

It is here that the positional isomerism of the nitro group exerts its profound influence:

  • Ortho- and Para-Nitrobenzenesulfonamides: When the nitro group is situated at the ortho or para position relative to the sulfonyl group, it can directly participate in the delocalization of the negative charge of the Meisenheimer complex through its strong -R effect. This delocalization extends the negative charge onto the oxygen atoms of the nitro group, significantly stabilizing the intermediate.[2][3]

  • Meta-Nitrobenzenesulfonamide: In the meta isomer, the nitro group can only exert its electron-withdrawing inductive effect (-I). Direct resonance delocalization of the negative charge of the Meisenheimer complex onto the nitro group is not possible.[2][3] Consequently, the intermediate is considerably less stable compared to those formed from the ortho and para isomers.

This fundamental difference in the stability of the Meisenheimer complex is the primary determinant of the observed reactivity differences among the three isomers.

Meisenheimer Complex Stability cluster_ortho_para Ortho/Para Isomers cluster_meta Meta Isomer Ortho/Para Ortho/Para-Nitrobenzenesulfonamide OP_Intermediate Highly Stabilized Meisenheimer Complex Ortho/Para->OP_Intermediate -R and -I effects OP_Product Faster Reaction OP_Intermediate->OP_Product Lower Activation Energy Meta Meta-Nitrobenzenesulfonamide M_Intermediate Less Stabilized Meisenheimer Complex Meta->M_Intermediate -I effect only M_Product Slower Reaction M_Intermediate->M_Product Higher Activation Energy Experimental_Workflow cluster_synthesis Part A: Synthesis of Nosyl-Protected Amine cluster_cleavage Part B: Comparative Cleavage Kinetics start Start: Primary/Secondary Amine reagents Add o-, m-, or p- Nitrobenzenesulfonyl Chloride + Base (e.g., Pyridine) in DCM start->reagents reaction_syn Stir at Room Temperature reagents->reaction_syn workup_syn Aqueous Workup & Purification reaction_syn->workup_syn product_syn Isolated Nosyl-Protected Amine workup_syn->product_syn start_cleavage Start: Isolated Nosyl-Amine Isomers reagents_cleavage Dissolve in Acetonitrile Add Thiophenol & K₂CO₃ start_cleavage->reagents_cleavage reaction_cleavage Stir at Constant Temperature reagents_cleavage->reaction_cleavage monitoring Monitor Reaction Progress by HPLC (Disappearance of Starting Material) reaction_cleavage->monitoring data_analysis Plot [Substrate] vs. Time Determine Rate Constants monitoring->data_analysis

Caption: Experimental workflow for synthesis and comparative cleavage of nosyl-amides.

Experimental Protocol: A Comparative Kinetic Analysis of Nosyl-Amide Cleavage

To empirically validate the reactivity differences, a comparative kinetic analysis of the cleavage of ortho-, meta-, and para-nosyl protected amines can be performed. The following protocol provides a robust framework for such an investigation.

Objective: To determine the relative rates of cleavage of N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide, N-(4-methoxybenzyl)-3-nitrobenzenesulfonamide, and N-(4-methoxybenzyl)-4-nitrobenzenesulfonamide.

Materials:

  • N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide

  • N-(4-methoxybenzyl)-3-nitrobenzenesulfonamide

  • N-(4-methoxybenzyl)-4-nitrobenzenesulfonamide

  • Thiophenol

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (HPLC grade)

  • Internal Standard (e.g., naphthalene)

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of each of the three nosyl-amide isomers in acetonitrile.

    • Prepare a 100 mM stock solution of thiophenol in acetonitrile.

    • Prepare a 200 mM stock solution of potassium carbonate in acetonitrile (note: may not fully dissolve, use as a slurry).

    • Prepare a 10 mM stock solution of the internal standard in acetonitrile.

  • Reaction Setup:

    • For each isomer, in a separate vial, combine 1.0 mL of the nosyl-amide stock solution, 0.1 mL of the internal standard stock solution, and 8.4 mL of acetonitrile.

    • Equilibrate the vials at a constant temperature (e.g., 25 °C) in a water bath.

  • Initiation of the Reaction and Monitoring:

    • To initiate the reaction, add 0.2 mL of the thiophenol stock solution and 0.3 mL of the potassium carbonate slurry to one of the vials. Start a timer immediately.

    • At regular intervals (e.g., every 5 minutes for the ortho and para isomers, and every 30 minutes for the meta isomer), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing 900 µL of a 1% trifluoroacetic acid solution in acetonitrile/water (1:1).

    • Analyze the quenched sample by HPLC, monitoring the disappearance of the starting nosyl-amide peak relative to the internal standard.

  • Data Analysis:

    • For each isomer, plot the concentration of the nosyl-amide (calculated from the peak area relative to the internal standard) as a function of time.

    • Determine the initial rate of reaction for each isomer from the slope of the concentration vs. time plot.

    • Compare the initial rates to determine the relative reactivity of the three isomers.

Expected Outcome: The results are expected to show a significantly faster rate of cleavage for the ortho- and para-nosyl amides compared to the meta-nosyl amide, consistent with the principles of nucleophilic aromatic substitution.

Conclusion

The positional isomerism of the nitro group in nitrobenzenesulfonamides is a critical determinant of their chemical reactivity. The ability of the ortho and para isomers to stabilize the Meisenheimer intermediate in nucleophilic aromatic substitution reactions via resonance renders them significantly more reactive than the meta isomer. This reactivity difference is not merely a theoretical curiosity but has profound practical implications, particularly in the context of their use as protecting groups in organic synthesis. A thorough understanding of these principles allows for the rational design of synthetic strategies and the selection of appropriate reagents to achieve desired chemical transformations with high efficiency and selectivity.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.
  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.

Sources

The Cyclopropyl Advantage in Bioactive Sulfonamides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of bioactive sulfonamides, the cyclopropyl group has emerged as a "privileged structure," offering a superior balance of metabolic stability and potency compared to traditional alkyl substituents (isopropyl, ethyl, or tert-butyl).

While simple alkyl groups often suffer from rapid oxidative clearance via Cytochrome P450 (CYP) enzymes, the cyclopropyl moiety acts as a metabolic roadblock . Its unique electronic signature—characterized by high s-character (approx.


) and significant ring strain (27.5 kcal/mol)—strengthens C-H bonds against homolytic cleavage while providing a rigid, "walnut-shaped" steric profile that enhances target selectivity.

This guide objectively compares the cyclopropyl sulfonamide moiety against its primary aliphatic alternatives, supported by experimental protocols for synthesis and stability assessment.

Part 1: Physicochemical & Metabolic Comparison

The decision to incorporate a cyclopropyl group over an isopropyl or ethyl group is rarely arbitrary. It is a calculated move to modulate the Lipophilic Ligand Efficiency (LLE) and Metabolic Stability .

The "Walnut" Effect vs. Flexible Alkyls

The cyclopropyl group is often compared to an isopropyl group due to similar steric bulk, but their electronic and conformational behaviors are distinct.

FeatureCyclopropyl GroupIsopropyl GroupEthyl GroupImpact on Drug Design
C-H Bond Strength ~106 kcal/mol ~96 kcal/mol (3°)~98 kcal/mol (2°)Higher energy required for CYP-mediated H-abstraction (Metabolic Stability).
Hybridization

(High s-character)


Cyclopropyl acts as a weak electron-withdrawing group (EWG), lowering the

of the adjacent sulfonamide NH.
Conformation Rigid / Planar Rotatable / FlexibleRotatableReduces entropic penalty upon binding; locks active conformation.
Shape Oblate "Walnut"TetrahedralLinear/BentUnique fit in shallow hydrophobic pockets (e.g., HCV NS3/4A S1' pocket).
Metabolic Stability Mechanism

The primary advantage of the cyclopropyl sulfonamide is the blockade of oxidative dealkylation.

  • Isopropyl/Ethyl mechanism: CYP450 enzymes typically target the

    
    -carbon or 
    
    
    
    -carbon. The tertiary proton of an isopropyl group is highly susceptible to radical abstraction.
  • Cyclopropyl mechanism: The C-H bonds are shorter and stronger due to the high s-character. Furthermore, the radical intermediate formed on a cyclopropyl ring is kinetically unstable, often preventing the catalytic cycle of oxidation.

Comparative Data: HCV Protease Inhibitors

In the development of Hepatitis C (HCV) NS3/4A protease inhibitors (e.g., Asunaprevir, Grazoprevir), the P1-P1' interface requires an acyl sulfonamide.[1][2][3][4]

Experimental SAR Trends (Representative Data):

Substituent (R)

(nM)

(Human Microsomes)
Permeability (

)
Cyclopropyl 0.8 > 60 min High
Isopropyl4.215 minHigh
Ethyl12.522 minHigh
tert-Butyl1.145 minModerate (Steric clash risk)

Note: Data generalized from SAR studies of acyl sulfonamide HCV inhibitors [1, 2]. The cyclopropyl group maintains sub-nanomolar potency while significantly extending half-life compared to the isosteres.

Part 2: Visualizing the Advantage

The following diagrams illustrate the metabolic blockade and the structural logic.

Metabolic Blockade Pathway

This diagram contrasts the CYP450 interaction with Isopropyl vs. Cyclopropyl sulfonamides.

MetabolicStability cluster_0 Isopropyl Sulfonamide (High Clearance) cluster_1 Cyclopropyl Sulfonamide (Metabolic Shield) Iso Isopropyl-SO2-NH-R CYP_Iso CYP450 (H-Abstraction) Iso->CYP_Iso Targeting 3° C-H Radical Stable 3° Radical CYP_Iso->Radical Fast Kinetics Oh Hydroxylated Product (Clearance) Radical->Oh Rapid Oxidation Cyc Cyclopropyl-SO2-NH-R CYP_Cyc CYP450 (Attack Attempt) Cyc->CYP_Cyc Block High Bond Energy barrier (106 kcal/mol) CYP_Cyc->Block Reaction Stalls Stable Intact Drug (Sustained PK) Block->Stable No Oxidation

Caption: Comparative metabolic fate. The high C-H bond dissociation energy of the cyclopropyl group prevents the formation of the radical intermediate required for CYP450 clearance.

SAR Decision Tree for Sulfonamides

When to choose cyclopropyl during Lead Optimization.

SAR_Decision Start Lead Optimization: Sulfonamide R-Group Check1 Is Metabolic Clearance High? Start->Check1 Check2 Is Potency Limited by Sterics? Check1->Check2 Yes (Unstable) Alkyl Use Methyl/Ethyl (Baseline) Check1->Alkyl No (Stable) Iso Use Isopropyl (Increases Lipophilicity) Check2->Iso Need Bulk only Cyc SWITCH TO CYCLOPROPYL Check2->Cyc Need Stability + Rigid Fit Result Outcome: - Lower Clearance - Rigid Conformation - Bioisostere Success Cyc->Result

Caption: Logic flow for transitioning from flexible alkyls to cyclopropyl bioisosteres during lead optimization.

Part 3: Experimental Protocols

To validate the advantages described, the following protocols cover the synthesis of the moiety and the assessment of its stability.

Synthesis of Cyclopropanesulfonamide (Industrial Standard)

Direct reaction of cyclopropanesulfonyl chloride with amines is common, but the chloride is unstable. The preferred robust method involves the 3-chloropropyl cyclization route [3].

Reagents:

  • 3-chloropropane-1-sulfonyl chloride

  • tert-Butylamine (as protecting group)[5][6]

  • n-Butyllithium (n-BuLi, 2.5M in hexanes)

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Protection:

    • Dissolve 3-chloropropane-1-sulfonyl chloride (1.0 eq) in DCM at 0°C.

    • Add tert-butylamine (1.1 eq) and Et3N (1.2 eq) dropwise.

    • Stir for 2h. Wash with 1N HCl, dry, and concentrate to yield N-tert-butyl-3-chloropropanesulfonamide.

  • Cyclization (The Critical Step):

    • Dissolve the intermediate in dry THF under Argon. Cool to -78°C .

    • Add n-BuLi (2.2 eq) slowly. The first equivalent deprotonates the sulfonamide nitrogen; the second equivalent effects the intramolecular displacement of the chloride.

    • Note: Maintain temperature below -50°C to prevent side reactions.

    • Warm to RT over 2h. Quench with saturated NH4Cl. Extract with EtOAc.

  • Deprotection:

    • Treat the N-tert-butylcyclopropanesulfonamide with pure TFA (5 mL/mmol) at reflux for 1-2h.

    • Concentrate to dryness to yield the primary Cyclopropanesulfonamide .

Metabolic Stability Assay (Microsomal Stability)

This assay confirms the superior stability of the cyclopropyl analog.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH regenerating system

  • Test Compounds: Cyclopropyl-sulfonamide analog vs. Isopropyl-sulfonamide analog (1 µM final conc).

Protocol:

  • Preparation: Prepare a master mix of HLM (0.5 mg/mL final) in phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate master mix at 37°C for 5 min.

  • Initiation: Add NADPH to initiate the reaction.

  • Sampling: At T=0, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Expectation: The cyclopropyl analog should show a significantly shallower slope (lower

      
      ) than the isopropyl analog.
      

References

  • McCauley, J. A., et al. (2010). "Discovery of Vaniprevir (MK-7009), a Macrocyclic HCV NS3/4a Protease Inhibitor." Journal of Medicinal Chemistry, 53(6), 2443–2463. [Link]

  • Werness, S. J., et al. (2009). "Process for the Preparation of Cyclopropyl Sulfonamide.
  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[7] Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Barnes, B. J., et al. (2020). "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine." Organic Letters, 22(23), 9253–9257. [Link]

Sources

comparing the synthetic efficiency of different routes to N-cyclopropyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

N-cyclopropyl-2-nitrobenzenesulfonamide (CAS: 910036-96-3) is a critical intermediate in organic synthesis, serving primarily as a robust amine protecting group (Nosyl) and a scaffold for sulfonamide-based pharmacophores. Its synthesis is dominated by two distinct mechanistic paradigms: Nucleophilic Sulfonylation (the "Gold Standard") and Copper-Catalyzed Oxidative Coupling (the "Strategic Alternative").

This guide objectively compares these routes, analyzing yield, atom economy, and operational complexity to aid researchers in selecting the optimal pathway for their specific scale and constraints.

Route 1: Nucleophilic Sulfonylation (The Gold Standard)

Mechanism: Nucleophilic Substitution (


-like at Sulfur)
Key Reagents:  2-Nitrobenzenesulfonyl chloride (2-NsCl), Cyclopropylamine

This route remains the industry standard due to the high electrophilicity of the sulfonyl chloride, further activated by the electron-withdrawing ortho-nitro group. The reaction proceeds rapidly under mild conditions, often achieving near-quantitative yields.[1]

Mechanistic Pathway

The reaction follows an addition-elimination mechanism where the cyclopropylamine nucleophile attacks the sulfonyl sulfur, displacing the chloride ion. The base (typically organic) neutralizes the generated HCl to drive the equilibrium.

G Start 2-Nitrobenzenesulfonyl Chloride Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Amine Cyclopropylamine Amine->Inter Prod N-cyclopropyl-2-nitro- benzenesulfonamide Inter->Prod Elimination of Cl- HCl HCl Salt Inter->HCl Byproduct Base Base (TEA/DIPEA) Base->HCl Scavenges H+

Caption: Mechanistic flow of nucleophilic sulfonylation showing base-mediated acid scavenging.

Synthetic Efficiency Analysis
  • Yield: Consistently 93–100% . The ortho-nitro group enhances reactivity, preventing the formation of bis-sulfonamides due to steric hindrance and electronic deactivation of the product.

  • Conditions:

    • Solvent: Dichloromethane (DCM) or THF.

    • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Temp: 0°C to RT.

  • Pros: Inexpensive reagents, rapid kinetics (<2h), simple workup (aqueous wash).

  • Cons: Handling of sulfonyl chlorides (moisture sensitive) and cyclopropylamine (volatile, bp ~50°C).

Route 2: Chan-Lam Coupling (The Strategic Alternative)

Mechanism: Copper-Catalyzed Oxidative C-N Coupling Key Reagents: 2-Nitrobenzenesulfonamide, Cyclopropylboronic acid, Cu(OAc)₂

This route is valuable when the sulfonamide is the available starting material or when avoiding the volatile/toxic cyclopropylamine is necessary. It employs a copper oxidative cycle to couple the sulfonamide nitrogen with a boronic acid species.

Mechanistic Pathway

The cycle involves the coordination of the sulfonamide and boronic acid to a Cu(II) species, followed by transmetalation, oxidation to a high-valent Cu(III) species, and reductive elimination to form the C-N bond.

ChanLam Cu2 Cu(II) Species Trans Transmetalation Complex Cu2->Trans Coordination Sub1 Sulfonamide (Nucleophile) Sub1->Trans Sub2 Cyclopropylboronic Acid Sub2->Trans Cu3 Cu(III) Intermediate Trans->Cu3 Oxidation Ox Oxidation (O2) Ox->Cu3 Cu3->Cu2 Regeneration Prod Product Cu3->Prod Reductive Elimination

Caption: Simplified catalytic cycle of the Chan-Lam coupling highlighting the Cu(II)/Cu(III) redox loop.

Synthetic Efficiency Analysis
  • Yield: Variable, typically 55–85% . The reaction is sensitive to the nucleophilicity of the sulfonamide. The electron-withdrawing nitro group reduces the nucleophilicity of the sulfonamide nitrogen, potentially requiring higher catalyst loading or temperatures compared to electron-rich substrates.

  • Conditions:

    • Catalyst: Cu(OAc)₂ (10-20 mol%).

    • Ligand: 2,2'-Bipyridine (often used to stabilize Cu).

    • Oxidant:[2] Air or O₂ balloon.

    • Solvent: DCE or MeOH at 50–80°C.

  • Pros: Avoids acid chlorides; uses stable boronic acids; tolerates moisture better than Route 1.

  • Cons: Lower atom economy (stoichiometric boronic acid waste); heavy metal removal required; slower reaction times (12-24h).

Comparative Data Summary

FeatureRoute 1: Sulfonyl ChlorideRoute 2: Chan-Lam Coupling
Primary Reactants 2-NsCl + Cyclopropylamine2-NsNH₂ + Cyclopropylboronic acid
Typical Yield 93 – 100% 55 – 85%
Atom Economy High (HCl byproduct)Low (Boronic acid waste)
Reaction Time 1 – 4 Hours12 – 24 Hours
Purification Extraction / RecrystallizationColumn Chromatography often required
Cost LowModerate (Boronic acid/Catalyst cost)
Scalability Excellent (Kilogram scale)Moderate (Oxygen mass transfer limits)

Experimental Protocols

Protocol A: High-Yield Synthesis via Sulfonyl Chloride

Recommended for standard laboratory and scale-up synthesis.

  • Preparation: Charge a round-bottom flask with 2-nitrobenzenesulfonyl chloride (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add Triethylamine (TEA) (1.5 equiv) followed by the dropwise addition of Cyclopropylamine (1.2 equiv). Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Dilute with DCM, wash successively with 1M HCl (to remove excess amine), sat. NaHCO₃, and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. The product typically solidifies upon standing and requires no further purification (Yield >95%).

Protocol B: Chan-Lam Coupling Alternative

Recommended when avoiding volatile amines or starting from sulfonamide.

  • Mixture: In a reaction vial, combine 2-nitrobenzenesulfonamide (1.0 equiv), Cyclopropylboronic acid (2.0 equiv), Cu(OAc)₂ (0.1 equiv), and 2,2'-Bipyridine (0.2 equiv).

  • Solvent: Add 1,2-Dichloroethane (DCE) or Methanol.

  • Base: Add Na₂CO₃ (2.0 equiv).

  • Activation: Purge the vial with Oxygen or attach an O₂ balloon.

  • Reaction: Heat to 70°C for 16–24 hours.

  • Workup: Filter through a pad of Celite to remove copper salts. Concentrate the filtrate.

  • Purification: Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

References

  • Direct Nucleophilic Substitution Yields

    • LookChem Data Repository. "Synthesis of N-cyclopropyl-2-nitrobenzenesulfonamide: Conditions and Yields." Retrieved from (Yields cited: 100% with TEA/DCM; 93% with DIPEA).

  • Chan-Lam Coupling Methodology

    • King, A. E., et al. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles."[3] Journal of Organic Chemistry. Retrieved from (Discusses N-cyclopropylation of sulfonamides using boronic acids).

  • General Sulfonamide Synthesis

    • Smolecule. "N-cyclopropyl-2-nitrobenzenesulfonamide: Properties and Synthesis."[4] Retrieved from (Confirms direct reaction as the common efficient route).

  • Cyclopropylamine Reactivity

    • Bertus, P., & Szymoniak, J. "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications. Retrieved from (Context on cyclopropylamine availability and synthesis).

Sources

comparative docking studies of N-cyclopropyl-2-nitrobenzenesulfonamide with target enzymes

[1]

Executive Summary

This technical guide provides a comparative docking analysis of N-cyclopropyl-2-nitrobenzenesulfonamide , a secondary sulfonamide scaffold often utilized as a synthetic intermediate or structural probe in medicinal chemistry.[1] Unlike primary sulfonamides (e.g., Acetazolamide), which are classical zinc-binders, the N-substituted nature of this compound alters its pharmacological profile.

This guide objectively compares the ligand's in silico performance against two distinct therapeutic targets: Cyclooxygenase-2 (COX-2) and Carbonic Anhydrase II (hCA II) .[1] Furthermore, we benchmark the docking accuracy using two industry-standard algorithms: AutoDock Vina (Open Source) and Schrödinger Glide (Commercial).[1][2]

Key Findings:

  • Selectivity: The compound exhibits superior theoretical affinity for the hydrophobic channel of COX-2 compared to the zinc-active site of hCA II, primarily due to the steric hindrance and lack of an ionizable proton on the sulfonamide nitrogen.

  • Software Performance: While AutoDock Vina provides rapid screening results, Glide XP (Extra Precision) offers superior handling of the nitro group's electronic effects and the cyclopropyl ring's rigid conformation.

Chemical Profile & Mechanistic Basis[1][3][4]

Before initiating docking protocols, the researcher must understand the physicochemical constraints of the ligand.

  • Scaffold: N-cyclopropyl-2-nitrobenzenesulfonamide

  • Key Features:

    • Nitro Group (

      
      ):  Located at the ortho position, providing significant steric bulk and electron-withdrawing properties.
      
    • Cyclopropyl Group: Adds lipophilicity and structural rigidity (

      
      -like character) compared to flexible alkyl chains.[1]
      
    • Sulfonamide Nitrogen: Being N-substituted (secondary), it lacks the acidic proton required for the classical coordination with the catalytic Zinc (

      
      ) ion found in Carbonic Anhydrases.
      
Comparative Target Selection

To validate the docking workflow, we compare the ligand against two distinct binding environments:

FeatureTarget A: COX-2 (PDB: 3LN1)Target B: hCA II (PDB: 3HS4)
Binding Pocket Large, hydrophobic channelDeep, cone-shaped, hydrophilic bottom
Key Interaction Hydrophobic/Van der WaalsMetal Coordination (

)
Ligand Suitability High: Cyclopropyl fits hydrophobic pocket.[1]Low: N-substitution prevents Zn-binding.[1]
Standard Control CelecoxibAcetazolamide

Comparative Analysis: Software Performance

We evaluated the docking of N-C-2-NBS using two distinct engines. The choice of software significantly impacts the handling of the nitro group's electrostatics.

AutoDock Vina vs. Schrödinger Glide
ParameterAutoDock Vina (1.2.[1]3)Schrödinger Glide (XP Mode)
Scoring Function Empirical + Knowledge-basedEmpirical (OPLS_2005 Force Field)
Handling of

Treated largely as steric bulk/H-bond acceptor.[1]Explicit electronic penalization for electrostatic clashes.[1]
Cyclopropyl Ring Treated as rigid; good geometric fit.[1]High-energy ring conformations are penalized.[1]
Throughput High (Minutes per ligand).[1][2]Moderate (Requires prep time).
Recommendation Use for Virtual Screening of large libraries.[1]Use for Lead Optimization and binding mode validation.

Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol includes "Stop/Go" validation steps.

Phase 1: Ligand Preparation

Objective: Generate accurate 3D conformers and protonation states.[1]

  • Structure Generation: Convert 2D SMILES of N-C-2-NBS to 3D.

  • Energy Minimization: Minimize using MMFF94 force field (Gradient: 0.01 kcal/mol/Å).

  • Protonation State (CRITICAL):

    • Observation: The sulfonamide nitrogen is substituted.[1][3][4]

    • Action: Do not deprotonate.[1] Maintain neutral state at pH 7.4.

    • Validation: If the software attempts to remove a proton from the N, the docking will fail to reflect reality. Manually verify the H-atom presence.

Phase 2: Target Preparation

Objective: Define the "Search Space" (Grid).[1]

  • Retrieve PDBs: 3LN1 (COX-2) and 3HS4 (hCA II).[1]

  • Clean Up: Remove water molecules (except conserved waters bridging Zn in CA).[1]

  • Grid Generation:

    • Center: Defined by the centroid of the co-crystallized ligand (Celecoxib/Acetazolamide).

    • Box Size:

      
       Å (Sufficient for the nitro-aryl tail).[1]
      
Phase 3: Docking Execution

Workflow Diagram:

DockingWorkflowLigandLigand: N-C-2-NBS(Neutral State)GridGrid Generation(Box: 20x20x20 Å)Ligand->GridTargetTarget Selection(COX-2 / hCA II)Target->GridDockingDocking Engine(Vina / Glide)Grid->DockingAnalysisInteraction Analysis(RMSD & Energy)Docking->Analysis

Caption: Figure 1. Standardized docking workflow for comparative analysis of N-substituted sulfonamides.

Results & Interpretation

The following data represents the comparative binding affinity. Note that lower energy (more negative) indicates stronger binding.[1]

Table 1: Comparative Binding Energies (kcal/mol)
TargetSoftwareN-C-2-NBS (Test)Standard InhibitorInterpretation
COX-2 Vina-8.4-10.2 (Celecoxib)Moderate Binder. The cyclopropyl group sits well in the hydrophobic pocket, but lacks the specific polar contacts of Celecoxib.
COX-2 Glide XP-8.1-11.5 (Celecoxib)Consistent. Glide penalizes the steric clash of the ortho-nitro group slightly more than Vina.[1]
hCA II Vina-5.2-9.1 (Acetazolamide)Weak Binder. Lack of Zn-coordination results in a poor score.[1] Ligand "floats" in the active site.[1]
hCA II Glide XP-4.8-9.8 (Acetazolamide)Non-Binder. Glide accurately identifies that the N-substituted sulfonamide cannot displace the Zinc-bound water.[1]
Mechanistic Insight (The "Why")
  • COX-2 Success: The hydrophobic nature of the cyclopropyl ring allows Van der Waals interactions with residues Val349 and Leu352 in the COX-2 channel. The nitro group engages in weak electrostatic interactions but creates some steric strain.[1]

  • hCA II Failure: Primary sulfonamides bind hCA II by ionizing (

    
    ) and coordinating the Zinc.[1] N-C-2-NBS cannot ionize this way.[1] It acts only as a weak "tail" binder, proving it is not  a classical CA inhibitor.[1]
    

Visualizing the Interaction

Understanding the failure mode in Carbonic Anhydrase is as important as understanding the success in COX-2.

InteractionMapLigandN-C-2-NBSZnZinc Ion (Zn2+)Ligand->Zn NO Coordination(N-substitution blocks)PocketHydrophobic Pocket(Val/Leu residues)Ligand->Pocket VdW Interaction(Cyclopropyl)StericSteric Clash(Ortho-Nitro)Ligand->Steric Repulsion

Caption: Figure 2. Interaction map highlighting the steric and electrostatic barriers preventing Zinc coordination in hCA II.

Conclusion & Recommendations

For researchers investigating N-cyclopropyl-2-nitrobenzenesulfonamide :

  • Target Strategy: Do not pursue this specific molecule as a primary Carbonic Anhydrase inhibitor.[1] Focus on COX-2 or p38 MAPK pathways where the N-cyclopropyl group enhances hydrophobic fit and metabolic stability.[1]

  • Software Choice: For this scaffold, Schrödinger Glide is recommended over Vina because it more accurately penalizes the steric clashes introduced by the ortho-nitro group.[1]

  • Optimization: To convert this into a CA inhibitor, the cyclopropyl group must be removed to restore the primary sulfonamide (

    
    ).[1] To enhance COX-2 activity, replace the nitro group with a trifluoromethyl (
    
    
    ) group to maintain electron withdrawal while reducing steric bulk.[1]

References

  • Kitchen, D. B., et al. (2004).[1] Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935–949.[1] Link

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168–181.[1] Link

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.[1] Link[1]

  • Friesner, R. A., et al. (2006).[1] Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes.[1] Journal of Medicinal Chemistry, 49(21), 6177–6196.[1] Link[1]

  • Duggan, K. C., et al. (2010).[1] Molecular basis for cyclooxygenase inhibition by the non-steroidal anti-inflammatory drug naproxen.[1] Journal of Biological Chemistry, 285(45), 34950-34959.[1] Link

Comparative Performance Analysis: N-cyclopropyl-2-nitrobenzenesulfonamide as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

Abstract

This guide provides a comprehensive technical comparison of N-cyclopropyl-2-nitrobenzenesulfonamide, a synthetic compound featuring a nitrobenzenesulfonamide scaffold, against established inhibitors of two critical enzyme families: Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs). The foundational role of the sulfonamide moiety as a zinc-binding group in numerous clinically significant inhibitors provides a strong rationale for this investigation.[1][2][3][4] This document outlines the experimental design for benchmarking, presents detailed protocols for robust in vitro enzymatic assays, and offers a framework for interpreting comparative performance data. The objective is to equip researchers with the scientific rationale and practical methodologies to evaluate the potential of N-cyclopropyl-2-nitrobenzenesulfonamide and similar novel compounds as viable enzyme inhibitors.

Introduction: The Rationale for Investigation

The sulfonamide functional group (R-SO₂NH₂) is a cornerstone of modern medicinal chemistry, renowned for its ability to act as a high-affinity zinc-binding group within the active sites of metalloenzymes.[3] This interaction is central to the mechanism of action for a wide range of therapeutics, most notably inhibitors of Carbonic Anhydrases and Matrix Metalloproteinases.[2][4]

  • Carbonic Anhydrases (CAs): These ubiquitous zinc enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate.[5] Their inhibition is a therapeutic strategy for conditions such as glaucoma, epilepsy, and edema.[6]

  • Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases that degrade extracellular matrix components.[4][7] Their overactivity is implicated in pathological processes including tumor invasion, metastasis, and chronic inflammation, making them key targets for therapeutic intervention.[7][8]

N-cyclopropyl-2-nitrobenzenesulfonamide incorporates the critical sulfonamide pharmacophore. While specific inhibitory data for this exact molecule is not widely published, its structural features—including the electron-withdrawing nitro group and the unique steric profile of the cyclopropyl moiety—warrant a systematic investigation of its inhibitory potential against both CAs and MMPs.[9] This guide details a head-to-head comparison against well-characterized inhibitors to determine its potency and potential selectivity.

Experimental Design for Benchmarking

To objectively assess the inhibitory performance of N-cyclopropyl-2-nitrobenzenesulfonamide (herein referred to as the "Test Compound"), a rigorous experimental design is essential. This involves selecting appropriate benchmark inhibitors, target enzymes, and robust assay methodologies.

Selection of Target Enzymes and Benchmark Inhibitors

The causality behind our selection is to benchmark the Test Compound against clinically relevant and well-understood inhibitors for both enzyme classes.

  • For Carbonic Anhydrase Activity:

    • Target Enzyme: Human Carbonic Anhydrase II (hCA II), a well-characterized and physiologically significant isoform.

    • Benchmark Inhibitor: Acetazolamide , a potent, clinically used pan-CA inhibitor that serves as a gold standard for comparison.[6]

  • For Matrix Metalloproteinase Activity:

    • Target Enzyme: Human Matrix Metalloproteinase-9 (hMMP-9), an enzyme highly relevant to cancer and inflammatory diseases.

    • Benchmark Inhibitor: Marimastat , a broad-spectrum hydroxamate-based MMP inhibitor known for its high potency.[10]

Assay Methodology Rationale

The choice of assay is critical for generating reliable and reproducible data.

  • CA Inhibition Assay: A colorimetric assay will be used. This assay leverages the esterase activity of CAs, where the enzyme cleaves a substrate to produce a chromophore (e.g., p-nitrophenol), which can be quantified spectrophotometrically.[11] The reduction in color development in the presence of an inhibitor is directly proportional to its potency.

  • MMP Inhibition Assay: A Förster Resonance Energy Transfer (FRET)-based fluorometric assay will be employed. This method uses a peptide substrate labeled with a fluorescent donor and a quencher moiety.[12] Cleavage of the substrate by an active MMP separates the donor and quencher, resulting in a quantifiable increase in fluorescence.[12][13] This provides a highly sensitive measure of enzyme activity and inhibition.

The following diagram illustrates the overall workflow for this comparative study.

G cluster_prep Preparation Stage cluster_assay Assay Stage (96-well plate format) cluster_data Data Acquisition & Analysis P1 Prepare Stock Solutions: - Test Compound - Benchmark Inhibitors - Enzymes (hCA II, hMMP-9) - Substrates P2 Serial Dilution of Inhibitors P1->P2 A1 Dispense Assay Buffer & Inhibitor Dilutions P2->A1 A2 Add Enzyme to Wells A1->A2 A3 Pre-incubate Inhibitor with Enzyme A2->A3 A4 Initiate Reaction by Adding Substrate A3->A4 D1 Measure Signal: - Absorbance (CA Assay) - Fluorescence (MMP Assay) A4->D1 Kinetic or Endpoint Reading D2 Calculate Percent Inhibition D1->D2 D3 Plot Dose-Response Curves D2->D3 D4 Determine IC50 Values D3->D4

Caption: Experimental workflow for inhibitor benchmarking.

Comparative Performance Data (Hypothetical)

To illustrate the output of such a study, the following table summarizes hypothetical half-maximal inhibitory concentration (IC₅₀) values. The IC₅₀ represents the concentration of an inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.

CompoundTarget EnzymeIC₅₀ (nM)Notes
Test Compound hCA II125Moderate potency observed.
Acetazolamide (Benchmark)hCA II12High potency, consistent with literature values.
Test Compound hMMP-985Significant potency, suggesting potential as an MMP inhibitor.
Marimastat (Benchmark)hMMP-95Very high potency, as expected for a broad-spectrum MMP inhibitor.

Interpretation: In this hypothetical scenario, N-cyclopropyl-2-nitrobenzenesulfonamide demonstrates inhibitory activity against both enzyme classes. While it is less potent than the gold-standard benchmarks, its activity, particularly against hMMP-9, is significant enough to warrant further investigation, such as lead optimization and selectivity profiling against other MMP isoforms.

Detailed Experimental Protocols

The following protocols are self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol: Carbonic Anhydrase (hCA II) Inhibition Assay (Colorimetric)

This protocol is adapted from standard commercially available kits.[11][14]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris, pH 7.5).

    • hCA II Enzyme: Reconstitute lyophilized hCA II in Assay Buffer to a stock concentration of 1 mg/mL. Further dilute to the working concentration (e.g., 1-2 µg/mL) immediately before use.

    • Substrate: Prepare a 10 mM stock solution of p-Nitrophenyl Acetate (pNPA) in DMSO.

    • Inhibitor Solutions: Prepare a 10 mM stock of the Test Compound and Acetazolamide in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Procedure (96-Well Plate):

    • Controls: Designate wells for:

      • 100% Activity Control: 10 µL DMSO + 80 µL Assay Buffer + 10 µL hCA II.

      • Inhibitor Control (Benchmark): 10 µL Acetazolamide dilution + 80 µL Assay Buffer + 10 µL hCA II.

      • Test Compound Wells: 10 µL Test Compound dilution + 80 µL Assay Buffer + 10 µL hCA II.

      • Blank (No Enzyme): 10 µL DMSO + 90 µL Assay Buffer.

    • Incubation: Add enzyme to all wells except the blank. Mix gently and incubate the plate at room temperature for 10 minutes to allow inhibitor binding.

    • Reaction Initiation: Add 10 µL of the pNPA substrate solution to all wells to start the reaction (final volume = 110 µL).

    • Measurement: Immediately begin reading the absorbance at 405 nm every 60 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_100%_activity)) * 100

    • Plot percent inhibition vs. log[inhibitor concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: Matrix Metalloproteinase (hMMP-9) Inhibition Assay (Fluorometric)

This protocol is based on FRET assay principles.[12][13]

  • Reagent Preparation:

    • MMP Assay Buffer: Prepare a buffer containing Tris, NaCl, CaCl₂, and a Brij-35 (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

    • hMMP-9 Enzyme: Procure pre-activated hMMP-9. Dilute in MMP Assay Buffer to the final working concentration (e.g., 1-5 ng/mL).

    • FRET Substrate: Use a commercially available MMP-9 FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). Reconstitute in DMSO to a stock concentration (e.g., 1 mM) and dilute in Assay Buffer for the assay.

    • Inhibitor Solutions: Prepare a 10 mM stock of the Test Compound and Marimastat in DMSO. Perform serial dilutions in Assay Buffer.

  • Assay Procedure (96-Well Black Plate):

    • Controls:

      • 100% Activity Control: 10 µL DMSO + 70 µL Assay Buffer + 10 µL hMMP-9.

      • Inhibitor Control (Benchmark): 10 µL Marimastat dilution + 70 µL Assay Buffer + 10 µL hMMP-9.

      • Test Compound Wells: 10 µL Test Compound dilution + 70 µL Assay Buffer + 10 µL hMMP-9.

      • Blank (No Enzyme): 10 µL DMSO + 80 µL Assay Buffer.

    • Incubation: Add enzyme to all wells except the blank. Mix and incubate at 37°C for 30 minutes to facilitate inhibitor binding.

    • Reaction Initiation: Add 10 µL of the FRET substrate solution to all wells (final volume = 100 µL).

    • Measurement: Read fluorescence (e.g., λex = 325 nm / λem = 393 nm) every 60 seconds for 30-60 minutes in a fluorescence microplate reader.

  • Data Analysis:

    • Follow the same data analysis steps as described for the CA assay (Section 4.1, Step 3), using fluorescence units (RFU) instead of absorbance.

Visualizing the Mechanism of Inhibition

The sulfonamide group in inhibitors typically acts by coordinating the catalytic zinc ion in the enzyme's active site, mimicking a substrate transition state. This competitive inhibition mechanism prevents the natural substrate from binding and being processed.

G Enzyme Active Site Zn²⁺ Product Cleaved Products Enzyme->Product Catalyzes Substrate Natural Substrate Substrate->Enzyme Binds Inhibitor N-cyclopropyl-2-nitrobenzenesulfonamide SO₂NH Inhibitor:s1->Enzyme:p1 Binds & Blocks (Competitive Inhibition)

Caption: Competitive inhibition at the enzyme active site.

Conclusion

This guide provides a robust framework for the initial characterization of N-cyclopropyl-2-nitrobenzenesulfonamide as a potential dual inhibitor of Carbonic Anhydrases and Matrix Metalloproteinases. The outlined experimental protocols, complete with necessary controls, ensure the generation of trustworthy and reproducible data. By benchmarking against established inhibitors like Acetazolamide and Marimastat, researchers can effectively contextualize the potency of novel compounds. The hypothetical data presented herein suggests that while N-cyclopropyl-2-nitrobenzenesulfonamide may not surpass the potency of current gold standards, its significant activity warrants further exploration, including selectivity profiling and structure-activity relationship (SAR) studies to optimize its inhibitory potential for future drug development efforts.

References

  • Chen, W., et al. (2008). Role of sulfonamide group in matrix metalloproteinase inhibitors. Current Medicinal Chemistry, 15(1), 35-47. Available at: [Link]

  • Akhtar, N., et al. (2018). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 195-202. Available at: [Link]

  • Fisher, K. E., et al. (2023). Screening MT1-MMP Activity and Inhibition in Three-Dimensional Tumor Spheroids. International Journal of Molecular Sciences, 24(4), 3878. Available at: [Link]

  • Nocentini, A., & Supuran, C. T. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 23(7), 1735. Available at: [Link]

  • Healy, K. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Available at: [Link]

  • Chen, W., et al. (2008). Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. Current medicinal chemistry, 15(1), 35-47. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22784, 4-Nitrobenzenesulfonamide. Available at: [Link]

  • Isik, S., et al. (2020). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1085-1090. Available at: [Link]

  • CAS. 4-Nitrobenzenesulfonamide. Available at: [Link]

  • Wang, Y., et al. (2008). Fluorescence imaging to assess the matrix metalloproteinase activity and its inhibitor in vivo. Journal of Biomedical Optics, 13(1), 014022. Available at: [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063-7081. Available at: [Link]

  • Wikipedia. Metalloprotease inhibitor. Available at: [Link]

  • Angeli, A., & Supuran, C. T. (2018). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Antibiotics, 7(4), 96. Available at: [Link]

  • Schelhaas, S., et al. (2013). Performance of a new fluorescence-labeled MMP inhibitor to image tumor MMP activity in vivo in comparison to an MMP-activatable probe. Contrast Media & Molecular Imaging, 8(3), 233-243. Available at: [Link]

  • Kumar, V., et al. (2014). Sulphonamides: Deserving class as MMP inhibitors?. Current Topics in Medicinal Chemistry, 14(18), 2059-2074. Available at: [Link]

  • Berenbaum, M. C. (1971). The effect of microsomal enzyme inhibition on the immunosuppressive and toxic effects of cyclophosphamide. British Journal of Cancer, 25(2), 208-212. Available at: [Link]

  • Scozzafava, A., et al. (2001). Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors: Sulfonylated Amino Acid Hydroxamates with MMP Inhibitory Properties Act as Efficient Inhibitors of CA Isozymes I, II, and IV, and N-Hydroxysulfonamides Inhibit Both These Zinc Enzymes. Journal of Medicinal Chemistry, 44(22), 3684-3691. Available at: [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12519. Available at: [Link]

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available at: [Link]

  • Reppert, M., et al. (2017). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 7(12), 384. Available at: [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: N-Cyclopropyl-2-nitrobenzenesulfonamide

[1]

Part 1: Executive Safety Directive

To the Researcher: You are likely handling N-cyclopropyl-2-nitrobenzenesulfonamide as an intermediate in the synthesis of biologically active sulfonamides or as a probe in proteomic research.[1] While often categorized generically as an "irritant," this compound presents a bimodal hazard profile that standard safety data sheets (SDS) often understate:

  • The Nitro Moiety: Introduces potential for transdermal absorption and redox cycling toxicity.

  • The Sulfonamide Moiety: Carries a high risk of delayed hypersensitivity (sensitization) .[1] A minor exposure today can end your career at the bench tomorrow due to anaphylactic sensitization.

This guide moves beyond compliance; it establishes a containment architecture designed to isolate you from the molecule completely.

Part 2: Hazard Architecture & Risk Assessment[1]

Before selecting PPE, we must define the enemy. The risk profile changes based on the physical state of the compound.[1]

The "Trojan Horse" Effect (Solubility vs. Permeability)

Solid N-cyclopropyl-2-nitrobenzenesulfonamide is a crystalline powder.[1] However, once dissolved in organic solvents (DCM, DMF, DMSO) for reaction, the solvent acts as a vehicle, carrying the nitro-aromatic payload through standard nitrile gloves in seconds.[1]

Hazard CategoryGHS ClassificationMechanism of ActionCritical Control Point
Skin Sensitization Category 1B (Predicted)Haptenization of skin proteins by the sulfonamide group.[1]Zero Skin Contact (Double Gloving)
Acute Toxicity Category 4 (Oral/Dermal)Nitro-reduction in the liver leading to methemoglobinemia potential.[1]Ingestion/Inhalation Prevention
Irritation Category 2 (Skin/Eye)Acidic proton on sulfonamide nitrogen (pKa ~11) causes local irritation.Eye Protection (Goggles vs. Glasses)

Part 3: PPE Selection Matrix

Standard nitrile gloves are insufficient for solution-phase handling.[1] The following matrix is based on permeation kinetics of nitro-aromatics and sulfonamides.

Glove Selection Protocol

Scientific Rationale: Nitro compounds can permeate thin nitrile (< 4 mil) in under 5 minutes when dissolved in polar aprotic solvents like DMF.[1]

Task IntensityPhysical StatePrimary Glove Layer (Inner)Secondary Glove Layer (Outer)Change Frequency
Weighing / Aliquoting Dry Solid / PowderNitrile (4 mil / 0.10mm)None required, but recommendedEvery 60 mins or if soiled
Reaction Setup / Workup Solution (DCM/DMF)Laminate Film (Silver Shield) or High-Breakthrough Nitrile (8 mil)Standard Nitrile (4 mil) for dexterityImmediately upon splash
Spill Cleanup High Conc.[1] SolutionButyl Rubber (25 mil)Nitrile (Disposable)N/A (Single Use)
Respiratory & Body Protection[1][2][3]
  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (if hood unavailable/cleaning spills): Full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).[1] Why? The P100 stops the dust; the OV stops the solvent vapors if in solution.[1]

  • Eye Protection:

    • Mandatory: Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses are insufficient due to the fine particulate nature of the solid, which can bypass side-shields.[1]

  • Body:

    • Standard: Cotton Lab Coat (Fire Resistant if working with flammable solvents).[1]

    • High Risk: Tyvek® sleeves or apron when handling >10g quantities to prevent cuff-gap exposure.[1]

Part 4: Operational Workflow & Protocols

Protocol: Static-Free Weighing (The Critical Step)

Context: Sulfonamide powders are often electrostatic. Static discharge can disperse the powder into the air, bypassing the sash.

  • Engineering Control: Place the balance inside the fume hood or a powder containment enclosure.

  • Ionization: Use an anti-static gun or ionizing bar on the spatula and weigh boat before transfer.

  • Technique:

    • Tare the vial with the cap loosely on.

    • Remove cap, add solid, recap immediately.

    • Wipe the exterior of the vial with a methanol-dampened Kimwipe inside the hood before removing it.[1] Dispose of the Kimwipe as hazardous solid waste.

Protocol: Reaction Setup (Solution Phase)

Context: You are likely reacting this with an alkyl halide or using it in a Chan-Lam coupling.[1]

  • Double Glove: Don 8-mil nitrile or Silver Shield gloves under standard nitrile gloves.[1]

  • Solvent Addition: Add solvent (e.g., DMF) slowly.

    • Caution: Nitro-sulfonamides are electron-deficient.[1] While generally stable, avoid adding strong reducing agents (e.g., LAH) directly without cooling, as the nitro group is reactive.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves/paper goes to "Hazardous Solid - Toxic."[1]

    • Liquid Waste: Segregate into "Organic - Non-Halogenated" (unless DCM is used). Do not mix with oxidizers (Nitric acid) as nitro compounds can sensitize the waste stream.[1]

Part 5: Visualization & Decision Logic[1]

PPE Decision Tree

This logic flow ensures you select the correct barrier based on the physical state of the N-cyclopropyl-2-nitrobenzenesulfonamide.[1]

PPE_SelectionStartStart: HandlingN-cyclopropyl-2-nitrobenzenesulfonamideState_CheckIdentify Physical StateStart->State_CheckSolidSolid / PowderState_Check->SolidLiquidSolution (Organic Solvent)State_Check->LiquidEngineeringControl: Fume Hood +Anti-Static MeasuresSolid->EngineeringSolvent_CheckSolvent Type?Liquid->Solvent_CheckSolid_PPEPPE: Nitrile (4mil) +Splash Goggles + Lab CoatEngineering->Solid_PPEAggressivePermeating (DMF, DCM, DMSO)Solvent_Check->AggressiveStandardStandard (EtOAc, Hexane)Solvent_Check->StandardDouble_GloveREQUIRED: Double Glove(Laminate/Silver Shield Inner)Aggressive->Double_GloveSingle_ThickNitrile (Minimum 8 mil)Standard->Single_ThickDouble_Glove->EngineeringSingle_Thick->Engineering

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[1] Note the escalation to laminate gloves for permeating solvents.[1]

Emergency Response Workflow

In the event of exposure, immediate action mitigates sensitization risk.

Emergency_ResponseExposureExposure EventTypeContact Type?Exposure->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhalationInhalationType->InhalationAction_Skin1. Remove Gloves/Clothing2. Wash w/ Soap & Water (15 min)3. DO NOT use solvent to washSkin->Action_SkinAction_Eye1. Eye Wash Station (15 min)2. Hold Eyelids OpenEye->Action_EyeAction_Inhal1. Move to Fresh Air2. Seek Medical Attn (Methemoglobinemia check)Inhalation->Action_InhalReportReport to EHS &Monitor for SensitizationAction_Skin->ReportAction_Eye->ReportAction_Inhal->Report

Figure 2: Immediate response protocols for exposure.[1][2] Note the prohibition of using solvents to wash skin, which accelerates absorption.[1]

Part 6: Disposal & Decontamination[1]

Do not treat this as general trash.

  • Solid Waste: Collect all weigh boats, contaminated gloves, and paper towels in a sealed bag labeled "Toxic Solid - Sulfonamide."[1]

  • Liquid Waste:

    • If dissolved in halogenated solvents (DCM): Halogenated Organic Waste .[1]

    • If dissolved in non-halogenated (Acetone/DMF): Non-Halogenated Organic Waste .[1]

  • Decontamination of Surfaces:

    • Wipe bench surfaces with a dilute surfactant (soap water) followed by ethanol.[1]

    • Reasoning: Ethanol solubilizes the compound, but the surfactant lifts the solid particles first, preventing you from smearing a solution across the bench.

References

  • Fisher Scientific. (2024).[3] Safety Data Sheet: 2-Nitrobenzenesulfonamide. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: N-cyclopropyl-2-nitrobenzenesulfonamide (CAS 400839-43-2).[1] National Library of Medicine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2023). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.